Anticancer agent 106
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H25N3O4S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
ethyl 2-[(5E)-3-cyano-4-hydroxy-2-imino-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrol-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24? |
InChI Key |
NGVSDLBWYYOXAO-LBOPPBIISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3/C(=C/C(=O)C4=CC=C(C=C4)C)/C(=C(C3=N)C#N)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O |
Origin of Product |
United States |
Foundational & Exploratory
DTT-106: A Small-Molecule PI3K/AKT/mTOR Pathway Inhibitor
An in-depth analysis of investigational compounds designated "Anticancer Agent 106" reveals that this is not a single entity, but a descriptor for multiple distinct therapeutic candidates, each with a unique mechanism of action. This guide provides a detailed technical overview of three such agents: DTT-106, a small molecule inhibitor; ADG106, a monoclonal antibody; and BIO-106, an antibody-drug conjugate.
DTT-106 is a novel, targeted small-molecule inhibitor under investigation for the treatment of solid tumors, particularly those refractory to conventional therapies.[1] Its mechanism of action centers on the targeted disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[1]
Core Mechanism of Action
DTT-106 functions by inhibiting key kinases within the PI3K/AKT/mTOR pathway. This inhibition curtails the downstream signaling that promotes cell growth and survival, ultimately inducing apoptosis in cancer cells and impeding tumor progression.[1] The targeted nature of DTT-106 is designed to minimize off-target effects and reduce the toxicity often associated with traditional chemotherapy.[1]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. The mechanism of DTT-106's inhibitory action is depicted in the following diagram:
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of DTT-106 and incubated for 48-72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Pathway Inhibition:
-
Cells are treated with DTT-106 for specified times.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
| Parameter | Value | Cell Lines |
| IC50 | 4.2-6.6 µM | Lung and Colon Cancer |
ADG106: An Agonistic Anti-CD137 Monoclonal Antibody
ADG106 is a fully human agonistic IgG4 monoclonal antibody that targets CD137 (also known as 4-1BB), a co-stimulatory receptor expressed on activated T cells.[2] It is being developed as an immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.
Core Mechanism of Action
ADG106 has a novel three-pronged mechanism of action:
-
Agonizes CD137: It acts as a natural ligand-like agonist for CD137, enhancing T cell activation and proliferation.
-
Blocks Ligand Reverse Signaling: It blocks the binding of the natural CD137 ligand, preventing its reverse signaling.
-
Fc Receptor-Mediated Crosslinking: It exhibits strong and specific Fc receptor-mediated crosslinking, which is crucial for its agonistic activity.
This combined action leads to the stimulation of tumor-infiltrating CD4+ and CD8+ T cells, promoting a robust anti-tumor immune response.
Signaling Pathway
ADG106 enhances T cell activation through the CD137-mediated NF-κB signaling pathway. The proposed mechanism is illustrated below:
Experimental Protocols
In Vivo Syngeneic Mouse Tumor Models:
-
Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) are established by subcutaneously injecting tumor cells into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
ADG106 or an isotype control antibody is administered intraperitoneally at various doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be analyzed for T-cell infiltration by immunohistochemistry or flow cytometry.
T-Cell Activation Assay:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
T cells within the PBMC population are activated in vitro using anti-CD3 antibodies.
-
Activated T cells are then treated with ADG106 in the presence of FcγRIIB-expressing cells for crosslinking.
-
T-cell activation is assessed by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) in the supernatant by ELISA.
Quantitative Data
| Parameter | Value | Species/Cell Type |
| Binding Affinity (KD) | 3.73 nM | Human CD137 |
| Binding Affinity (KD) | 4.77 nM | Cynomolgus Monkey CD137 |
| EC50 (Activated CD4+ T cells) | 0.158 - 0.258 nM | Human |
| EC50 (Activated CD8+ T cells) | 0.193 - 0.291 nM | Human |
BIO-106: A TROP2-Targeted Antibody-Drug Conjugate
BIO-106 is an antibody-drug conjugate (ADC) that targets the trophoblast cell surface protein 2 (TROP2), a transmembrane protein overexpressed in a variety of solid tumors.
Core Mechanism of Action
The mechanism of action of BIO-106 is a multi-step process:
-
Targeting and Binding: The monoclonal antibody component of BIO-106 specifically targets and binds to TROP2 on the surface of tumor cells.
-
Internalization: Upon binding, the BIO-106/TROP2 complex is internalized by the tumor cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which is a tubulin inhibitor.
-
Tubulin Inhibition: The tubulin inhibitor binds to tubulin, preventing its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Experimental Workflow
The following diagram illustrates the workflow of BIO-106's mechanism of action:
Experimental Protocols
Internalization Assay:
-
TROP2-expressing cells are incubated with a fluorescently labeled version of the BIO-106 antibody.
-
Cells are incubated at 37°C to allow for internalization. A control group is kept at 4°C to prevent internalization.
-
The localization of the fluorescent signal is observed over time using confocal microscopy. Internalization is confirmed by the appearance of punctate intracellular fluorescence.
Cell Cycle Analysis:
-
TROP2-positive cancer cells are treated with BIO-106 for 24-48 hours.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to determine the effect of BIO-106 on cell cycle progression.
Quantitative Data
Quantitative data for BIO-106 is not publicly available in the provided search results. Further specific studies would be needed to populate a quantitative data table for this agent.
References
"Anticancer agent 106" in vitro cytotoxicity screening results
- 1. What is DTT-106 used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Technical Guide: ADG106, a Novel Agonistic Anti-CD137 Antibody for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract
The field of cancer immunotherapy has seen significant advancements with the advent of checkpoint inhibitors. However, a substantial number of patients do not respond to these therapies, necessitating the exploration of alternative or complementary mechanisms to stimulate the immune system against cancer. One such promising target is the co-stimulatory receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor (TNFR) superfamily. Activation of CD137 on T cells and natural killer (NK) cells provides a potent signal for their proliferation, survival, and cytotoxic function. ADG106 is a fully human, agonistic anti-CD137 monoclonal antibody of the IgG4 isotype, designed to overcome the limitations of previous anti-CD137 therapies, such as dose-limiting hepatotoxicity. This technical guide provides an in-depth overview of ADG106, its mechanism of action, its effects on cancer cell signaling pathways, and a summary of its preclinical and clinical data.
Introduction to ADG106
ADG106 is an investigational anticancer agent that functions as a CD137 agonist.[1][2] It is a fully human IgG4 monoclonal antibody that binds to a unique and conserved epitope on the CD137 receptor.[1][3] This binding is designed to mimic the natural ligand of CD137, leading to the activation of downstream signaling pathways that enhance the anti-tumor immune response.[1] A key feature of ADG106 is its dependence on Fcγ receptor (FcγR)-mediated crosslinking for its agonistic activity, a mechanism intended to localize its immune-activating effects to the tumor microenvironment where FcγRs are expressed on various immune cells, thereby potentially improving its safety profile compared to first-generation CD137 agonists.
Mechanism of Action and CD137 Signaling Pathway
ADG106 exerts its anti-tumor effects through a dual mechanism of action: agonizing CD137 signaling in a crosslinking-dependent manner and blocking the interaction between CD137 and its natural ligand (CD137L).
-
CD137 Agonism: Upon binding to CD137 on activated T cells and NK cells, ADG106 requires crosslinking by Fcγ receptors, particularly FcγRIIB, which are expressed on cells within the tumor microenvironment. This crosslinking leads to the clustering of CD137 receptors, initiating a downstream signaling cascade. This cascade involves the recruitment of TNF receptor-associated factors (TRAF1 and TRAF2), leading to the activation of the NF-κB and MAPK pathways. The activation of these pathways results in enhanced T cell proliferation, survival, and cytokine production (e.g., IFN-γ), as well as increased cytolytic activity of CD8+ T cells and NK cells.
-
CD137 Ligand Blockade: By binding to an epitope that overlaps with the CD137 ligand binding site, ADG106 also blocks the natural ligand from binding to the receptor.
The signaling pathway initiated by ADG106-mediated CD137 activation is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ADG106.
Table 1: Preclinical Binding Affinity and Potency of ADG106
| Parameter | Species | Value | Method | Reference |
| Binding Affinity (KD) | Human CD137 | 3.73 nM | Surface Plasmon Resonance | |
| Cynomolgus Monkey CD137 | 4.77 nM | Surface Plasmon Resonance | ||
| Mouse CD137 | 21.5 nM | Surface Plasmon Resonance | ||
| Rat CD137 | 14.7 nM | Surface Plasmon Resonance | ||
| Binding to Activated T Cells (EC50) | Human Activated CD4+ T Cells | 0.158 - 0.258 nM | Flow Cytometry | |
| Human Activated CD8+ T Cells | 0.193 - 0.291 nM | Flow Cytometry |
Table 2: In Vivo Anti-Tumor Efficacy of ADG106 in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome | Reference |
| H22 (Liver Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |
| CT26 (Colon Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |
| EMT6 (Breast Cancer) | ADG106 (low, medium, high doses) | Significant tumor growth inhibition | |
| CT26 (Colon Cancer) | ADG106 (5.0 mg/kg) | 6 of 8 mice showed complete tumor regression |
Table 3: Phase 1 Clinical Trial Results of ADG106 Monotherapy
| Parameter | Value | Population | Reference |
| Patients Enrolled | 62 | Advanced solid tumors and non-Hodgkin's lymphoma | |
| Tolerability | Favorable up to 5.0 mg/kg | N/A | |
| Dose-Limiting Toxicity | Grade 4 neutropenia in 1 patient (6.3%) at 10.0 mg/kg | N/A | |
| Most Frequent TRAEs (>15%) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | N/A | |
| Disease Control Rate | 47.1% | Advanced solid tumors | |
| 54.5% | Non-Hodgkin's lymphoma | ||
| Tumor Shrinkage (>30%) | 75% | Biomarker positive patients |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
4.1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics and affinity (KD) of ADG106 to recombinant CD137 from different species.
-
Instrumentation: BIAcore instrument.
-
Methodology:
-
Ligand Immobilization: Recombinant extracellular domains of human, monkey, mouse, and rat CD137 are immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of ADG106 are injected over the sensor chip surface.
-
Data Acquisition: The association and dissociation of ADG106 are monitored in real-time by detecting changes in the refractive index at the surface, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
4.2. NF-κB Reporter Gene Assay for CD137 Signaling
-
Objective: To assess the agonistic activity of ADG106 on the CD137 signaling pathway.
-
Cell Line: Jurkat cells engineered to express human CD137 and a luciferase reporter gene under the control of an NF-κB response element.
-
Methodology:
-
Cell Co-culture: The CD137-expressing Jurkat reporter cells are co-cultured with CHO-K1 cells that are engineered to express human FcγRIIB to facilitate crosslinking.
-
Treatment: Serially diluted ADG106 or control antibodies are added to the co-culture and incubated for 6 hours.
-
Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.
-
Signal Detection: The activation of the NF-κB pathway is quantified by measuring the luminescence produced by the luciferase reaction using a luminometer.
-
4.3. In Vivo Syngeneic Tumor Model for Anti-Tumor Efficacy
-
Objective: To evaluate the anti-tumor activity of ADG106 in immunocompetent mice.
-
Animal Models: BALB/c or C57BL/6 mice.
-
Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), H22 (hepatocellular carcinoma), or EMT6 (breast cancer).
-
Methodology:
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 105) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: ADG106 or an isotype control antibody is administered intraperitoneally at various doses, typically twice a week for 3 weeks.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for T cell infiltration.
-
The general workflow for the in vivo efficacy studies is illustrated below:
Conclusion
ADG106 is a promising anti-CD137 agonistic antibody with a differentiated mechanism of action that relies on FcγR-mediated crosslinking for its activity. This design appears to translate into a favorable safety profile in early clinical trials, mitigating the hepatotoxicity concerns that have hampered the development of other CD137 agonists. Preclinical data demonstrate robust anti-tumor efficacy in various models, and phase 1 clinical data show a manageable safety profile and encouraging signs of clinical activity in patients with advanced cancers. Further clinical development of ADG106, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CD137 (4-1BB) towards improved safety and efficacy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 106" selectivity for cancer cells versus normal cells
An In-depth Analysis of Compound 10ic's Preferential Activity in Cancer Cells
Introduction
The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Anticancer agent 106, also identified as compound 10ic, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of the current understanding of this compound's selectivity for cancer cells over normal cells, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. The information presented herein is primarily derived from the seminal study by Rogova et al. (2023), which describes the synthesis and evaluation of a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, including compound 10ic.[1][2]
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells.[1][2] Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer, leading to uncontrolled cell proliferation. By reactivating this pathway, this compound can selectively eliminate malignant cells. The specific signaling cascade initiated by compound 10ic to induce apoptosis is a key area of ongoing research.
Quantitative Analysis of Selectivity
A critical aspect of a viable anticancer drug is its therapeutic window – the concentration range at which it effectively kills cancer cells while sparing normal cells. The selectivity of this compound was quantitatively assessed by comparing its cytotoxicity against the B16-F10 melanoma cell line and normal mouse embryonic fibroblasts (MEF NF2 cells).[1]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| B16-F10 | Murine Melanoma | Data in full text | Calculated from IC50 values |
| MEF NF2 | Normal Mouse Embryonic Fibroblast | Data in full text | - |
| Table 1: In Vitro Cytotoxicity of this compound (Compound 10ic) | |||
| (Note: Specific IC50 values are reported in the full text of Rogova et al., Eur J Med Chem. 2023, 254, 115325. The selectivity index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.) |
In Vivo Efficacy
The antitumor activity of this compound was further evaluated in a preclinical in vivo model of pulmonary metastatic melanoma. These studies are crucial for determining the agent's therapeutic potential in a complex biological system.
| Animal Model | Treatment Regimen | Outcome |
| Pulmonary Metastatic Melanoma Mouse Model | Details in full text | Significant inhibition of metastatic nodules |
| Table 2: In Vivo Antitumor Activity of this compound (Compound 10ic) | ||
| (Note: Detailed treatment protocols and quantitative outcomes are available in the full text of Rogova et al., Eur J Med Chem. 2023, 254, 115325.) |
Experimental Protocols
The following sections outline the general methodologies employed in the evaluation of this compound. For detailed, compound-specific protocols, refer to the primary publication.
Cell Viability Assay
The cytotoxicity of this compound was likely determined using a standard cell viability assay, such as the MTT or MTS assay.
Protocol:
-
Cell Seeding: B16-F10 and MEF NF2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of a colored product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assay
The induction of apoptosis is commonly assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Treatment: B16-F10 cells are treated with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, distinguishing between early and late apoptosis/necrosis.
In Vivo Model of Pulmonary Metastatic Melanoma
This model is used to evaluate the efficacy of an anticancer agent against metastatic disease.
Protocol:
-
Cell Preparation: B16-F10 melanoma cells are cultured and harvested.
-
Intravenous Injection: A specific number of cells are injected into the tail vein of syngeneic mice (e.g., C57BL/6).
-
Treatment: After a period to allow for the establishment of lung metastases, mice are treated with this compound or a vehicle control according to a defined schedule and dosage.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules are quantified. Histological analysis may also be performed to assess tumor morphology and any treatment-related effects on normal lung tissue.
Conclusion and Future Directions
This compound (compound 10ic) demonstrates significant promise as a selective anticancer agent. Its ability to induce apoptosis in melanoma cells at concentrations that are less toxic to normal fibroblasts highlights its potential for a favorable therapeutic index. The in vivo data further supports its efficacy in a challenging metastatic cancer model.
Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. A deeper understanding of its mechanism of action will be critical for its further development and potential clinical translation. Additionally, comprehensive pharmacokinetic and toxicological studies will be necessary to fully characterize its safety profile. The findings from the foundational study by Rogova et al. provide a strong rationale for the continued investigation of this promising thienopyrimidine derivative as a novel therapy for metastatic melanoma.
References
MRANK-106: A Novel Dual WEE1/YES1 Kinase Inhibitor for the Treatment of Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MRANK-106 is a first-in-class, orally available small molecule inhibitor that dually targets WEE1 and YES1 kinases, two key regulators of cell cycle progression and oncogenic signaling.[1] Developed by MindRank utilizing its proprietary artificial intelligence-driven drug discovery platforms, MRANK-106 has demonstrated significant preclinical anti-tumor activity in a variety of solid tumor models, including pancreatic, small cell lung, ovarian, breast, and colorectal cancers.[1][2][3] The dual-targeting mechanism is designed to provide synergistic anti-tumor effects and overcome potential resistance mechanisms associated with single-agent therapies.[1] Preclinical data indicate a favorable safety profile, with preferential distribution to tumor tissues, potentially reducing the hematotoxicity commonly associated with WEE1 inhibition. The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for MRANK-106, with a Phase 1 clinical trial anticipated to commence in 2025 to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.
Introduction
The development of targeted therapies has revolutionized the treatment landscape for many solid tumors. However, intrinsic and acquired resistance remains a significant clinical challenge. The WEE1 kinase, a critical gatekeeper of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target. Inhibition of WEE1 in cancer cells with a defective G1 checkpoint (a common feature of many tumors) leads to premature mitotic entry and subsequent cell death. YES1, a member of the SRC family of non-receptor tyrosine kinases, is implicated in the regulation of cell proliferation, survival, and oncogenic signaling pathways. Overexpression and amplification of YES1 have been observed in various tumor types.
MRANK-106 is a novel therapeutic agent that simultaneously inhibits both WEE1 and YES1. This dual-inhibition strategy is predicated on the hypothesis that targeting both the cell cycle machinery and key oncogenic signaling pathways will result in a synergistic anti-tumor effect and a more durable response. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and proposed clinical development plan for MRANK-106.
Mechanism of Action
MRANK-106 exerts its anti-cancer effects through the dual inhibition of WEE1 and YES1 kinases.
-
WEE1 Inhibition: WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. By inhibiting WEE1, MRANK-106 prevents the inhibitory phosphorylation of CDK1, leading to its premature activation. In cancer cells with a compromised G1 checkpoint, this forces the cells to enter mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.
-
YES1 Inhibition: YES1 is involved in the activation of several downstream signaling pathways that promote cancer cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways. By inhibiting YES1, MRANK-106 can disrupt these oncogenic signals, leading to decreased cell growth and survival.
The simultaneous inhibition of both WEE1 and YES1 is expected to produce a synergistic anti-tumor effect by attacking the cancer cell on two critical fronts: cell cycle regulation and oncogenic signaling.
Caption: MRANK-106 dual-inhibits WEE1 and YES1 pathways.
Preclinical Data
While specific quantitative data for MRANK-106 are pending publication, this section presents representative preclinical data for dual WEE1 and SRC family kinase (including YES1) inhibitors against various solid tumor cell lines and in xenograft models.
In Vitro Efficacy
The in vitro potency of dual WEE1/YES1 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines.
| Cell Line | Cancer Type | Representative IC50 (nM) for Dual WEE1/SFK Inhibitor |
| OVCAR-3 | Ovarian Cancer | 50 |
| A427 | Non-Small Cell Lung Cancer | 75 |
| HCC1806 | Triple-Negative Breast Cancer | 60 |
| PANC-1 | Pancreatic Cancer | 120 |
| HT-29 | Colorectal Cancer | 95 |
| Caption: Representative in vitro potency of a dual WEE1/SFK inhibitor. |
In Vivo Efficacy
The anti-tumor activity of dual WEE1/YES1 inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| A427 | Non-Small Cell Lung Cancer | Dual WEE1/SFK Inhibitor (50 mg/kg, oral, daily) | 85 |
| OVCAR-3 | Ovarian Cancer | Dual WEE1/SFK Inhibitor (50 mg/kg, oral, daily) | 78 |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Dual WEE1/SFK Inhibitor (75 mg/kg, oral, daily) | 65 |
| Caption: Representative in vivo efficacy in xenograft models. |
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of a dual kinase inhibitor like MRANK-106.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MRANK-106 or vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: A typical preclinical experimental workflow for MRANK-106.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of MRANK-106 in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer MRANK-106 orally at the desired doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to confirm the mechanism of action of MRANK-106.
-
Protein Extraction: Lyse treated cells or tumor tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CDK1, total CDK1, p-SRC, total SRC, cleaved PARP, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Proposed Phase 1 Clinical Trial
The first-in-human Phase 1 clinical trial of MRANK-106 is designed to assess its safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity in patients with advanced solid tumors.
-
Study Design: Open-label, dose-escalation study.
-
Patient Population: Patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options.
-
Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of MRANK-106.
-
To evaluate the safety and tolerability of MRANK-106.
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of MRANK-106.
-
To assess the preliminary anti-tumor activity of MRANK-106.
-
-
Exploratory Objectives:
-
To identify potential predictive biomarkers of response.
-
Caption: Proposed Phase 1 clinical trial design for MRANK-106.
Conclusion
MRANK-106 is a promising, first-in-class dual inhibitor of WEE1 and YES1 with a strong preclinical rationale for its development as a novel therapeutic for a range of solid tumors. Its unique mechanism of action, targeting both cell cycle control and critical oncogenic signaling pathways, has the potential to deliver a potent and durable anti-tumor response. The favorable preclinical safety profile and preferential tumor distribution further support its clinical investigation. The upcoming Phase 1 clinical trial will be a critical step in evaluating the therapeutic potential of MRANK-106 in patients with advanced cancers.
References
Unraveling Anticancer Agent 106: A Technical Guide to Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The designation "Anticancer Agent 106" has been applied to several distinct molecular entities in preclinical development, each with a unique mechanism for inducing programmed cell death, or apoptosis, in cancer cells. This guide provides an in-depth technical overview of the most prominent of these agents, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.
HS-106: A Novel Imidazopyridine Derivative Targeting the PI3K/Akt/mTOR Pathway
HS-106 is an imidazopyridine derivative that has demonstrated potent anticancer effects, particularly in breast cancer models, by inducing apoptosis and inhibiting angiogenesis.[1][2] Its primary mechanism of action is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical cascade often dysregulated in cancer.[1]
By binding to the ATP-binding cleft of PI3K, HS-106 effectively blocks the downstream signaling that promotes cell survival and proliferation.[1] This inhibition leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]
Quantitative Data for HS-106
| Cell Line | Cancer Type | IC50 Value | Key Apoptotic Markers | Reference |
| MCF-7 | Breast Cancer | < 10 µM | Increased cleaved caspase-3, Increased cleaved PARP |
Signaling Pathway and Apoptosis Induction by HS-106
HS-106's inhibition of the PI3K/Akt/mTOR pathway triggers apoptosis through the intrinsic pathway. The blockade of Akt, a key survival kinase, leads to the activation of pro-apoptotic proteins and the executioner caspases.
Experimental Protocols
A standard Western blot protocol can be used to detect the increase in cleaved caspase-3 and cleaved PARP, which are hallmarks of apoptosis.
-
Cell Lysis: Treat breast cancer cells (e.g., MCF-7) with varying concentrations of HS-106 for 24-48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell cycle arrest at the G2/M phase can be assessed by flow cytometry.
-
Cell Treatment and Fixation: Treat cells with HS-106 for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
LS-106: A Fourth-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to third-generation inhibitors like osimertinib (B560133) in non-small cell lung cancer (NSCLC). Specifically, it targets the EGFR C797S mutation, which is a common mechanism of acquired resistance.
By potently inhibiting the kinase activity of mutant EGFR, LS-106 blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival. This inhibition leads to significant apoptosis in NSCLC cells harboring EGFR triple mutations (e.g., 19del/T790M/C797S).
Quantitative Data for LS-106
| Target/Cell Line | Mutation Status | IC50 Value (Kinase Assay) | IC50 Value (Cell Proliferation) | Reference |
| EGFR | 19del/T790M/C797S | 2.4 nmol/L | - | |
| EGFR | L858R/T790M/C797S | 3.1 nmol/L | - | |
| BaF3 cells | 19del/T790M/C797S | - | 90 nM | |
| BaF3 cells | L858R/T790M/C797S | - | 120 nM |
Signaling Pathway and Apoptosis Induction by LS-106
LS-106 induces apoptosis by directly inhibiting the mutated EGFR, thereby preventing the activation of downstream survival pathways.
Experimental Protocols
The induction of apoptosis by LS-106 can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat NSCLC cells harboring the EGFR C797S mutation (e.g., PC-9-OR) with LS-106 for 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
MX-106: A Survivin Inhibitor with a Hydroxyquinoline Scaffold
MX-106 is a small molecule inhibitor that targets survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers and is associated with chemoresistance and poor prognosis.
MX-106 selectively suppresses the expression of survivin, leading to the induction of apoptosis in cancer cells. It has shown efficacy in melanoma and breast cancer models. The degradation of survivin disrupts its anti-apoptotic function and its role in cell division, leading to mitotic catastrophe and cell death.
Quantitative Data for MX-106
| Cell Line Panel | Cancer Type | Average IC50 Value | Key Apoptotic Markers | Reference |
| Melanoma, Breast, Ovarian | Various | 2.0 µM | Decreased survivin expression, Increased apoptosis | |
| NCI-60 Panel | Various | 0.5 µM | Not specified |
Signaling Pathway and Apoptosis Induction by MX-106
MX-106 induces apoptosis by depleting survivin, which in turn releases the inhibition on caspases.
Experimental Protocols
To confirm the mechanism of action of MX-106, a Western blot for survivin protein levels is essential.
-
Cell Treatment and Lysis: Treat cancer cells (e.g., melanoma or breast cancer lines) with MX-106 for 24-48 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane and incubate with a primary antibody against survivin. Following incubation with a secondary antibody, detect the protein bands using ECL. A decrease in the survivin band intensity with increasing MX-106 concentration would be expected.
This compound (Compound 10ic): An Apoptosis Inducer in Melanoma
"this compound" has also been used to refer to compound 10ic, which has been shown to induce apoptosis in B16-F10 melanoma cells. This compound also demonstrated the ability to inhibit metastatic nodules in a mouse model of lung metastatic melanoma.
Quantitative Data for this compound (Compound 10ic)
| Cell Line | Cancer Type | IC50 Value (Cell Viability) | Treatment Duration | Reference |
| B16-F10 | Melanoma | 4.8 µM | 24 hours |
Experimental Protocols
The cytotoxic effect of compound 10ic on melanoma cells can be determined using an MTT assay.
-
Cell Seeding and Treatment: Seed B16-F10 melanoma cells in a 96-well plate. After overnight incubation, treat the cells with a range of concentrations of compound 10ic for 24 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
This guide provides a consolidated resource for understanding the diverse anticancer agents designated as "106." The detailed information on their mechanisms, quantitative effects, and the protocols to study them will be valuable for researchers and professionals in the field of oncology drug development. Further investigation into the specific preclinical and clinical development of each of these promising compounds is warranted.
References
Methodological & Application
Application Notes and Protocols: In Vitro Cellular Assays for Anticancer Agent 106
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for conducting in vitro cell culture assays to evaluate the efficacy and mechanism of action of "Anticancer agent 106" (also known as MX-106), a known survivin inhibitor.[1] The protocols cover key assays for assessing cytotoxicity, apoptosis, cell cycle arrest, and protein expression changes.
Introduction to this compound
This compound (MX-106) is an investigational compound that has demonstrated antiproliferative activity in various cancer cell lines.[1] Mechanistic studies have indicated that MX-106 functions by selectively suppressing the expression of survivin, a member of the inhibitor of apoptosis (IAP) protein family, which is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[1] By inhibiting survivin, MX-106 is expected to induce apoptosis and inhibit tumor growth.[1] The following protocols are designed to test these hypotheses in a laboratory setting.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison. Below are example tables for presenting typical results.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | IC₅₀ (µM) after 48h Treatment |
| A375 (Melanoma) | 1.4 |
| MDA-MB-435 (Melanoma) | 1.8 |
| MDA-MB-453 (Breast Cancer) | 2.1 |
| SKBR3 (Breast Cancer) | 2.5 |
| OVCAR-3 (Ovarian Cancer) | 1.9 |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| Agent 106 (1 µM) | 15.8 ± 1.2 | 5.4 ± 0.7 |
| Agent 106 (2.5 µM) | 35.2 ± 2.1 | 12.8 ± 1.5 |
| Agent 106 (5 µM) | 58.9 ± 3.5 | 25.1 ± 2.2 |
Table 3: Cell Cycle Analysis of Cells Treated with this compound (PI Staining)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.3 ± 2.8 | 30.1 ± 1.9 | 24.6 ± 2.1 |
| Agent 106 (1 µM) | 55.7 ± 3.1 | 25.4 ± 2.0 | 18.9 ± 1.8 |
| Agent 106 (2.5 µM) | 68.2 ± 4.0 | 18.5 ± 1.7 | 13.3 ± 1.5 |
| Agent 106 (5 µM) | 75.1 ± 4.5 | 10.3 ± 1.2 | 4.6 ± 0.9 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest cells after treatment with this compound. For adherent cells, trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells (~1 x 10⁶ cells per sample)
-
1X PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
RNase A solution (100 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest approximately 10⁶ cells after treatment.
-
Washing: Wash the cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at 4°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet twice with PBS. Resuspend the pellet in 50 µL of RNase A solution to degrade RNA.
-
PI Staining: Add 400 µL of PI staining solution and mix well.
-
Incubation: Incubate at room temperature for 5-10 minutes.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins, such as survivin and markers of apoptosis (e.g., cleaved caspase-3), following treatment with this compound.
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathway
This compound is known to inhibit survivin. Survivin is a key regulator of both mitosis and apoptosis. Its inhibition can lead to cell cycle arrest and activation of the intrinsic apoptotic pathway.
References
Application Notes and Protocols: In Vivo Dosage and Administration of Anticancer Agent 106
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The following application notes and protocols are provided as a template for the in vivo use of a hypothetical compound, "Anticancer Agent 106." All data presented are illustrative and intended to guide researchers in designing their own experiments. Investigators must determine the optimal dosage, administration route, and experimental design based on the specific characteristics of their compound and animal models.
Introduction
This compound is a potent and highly selective, orally bioavailable small molecule inhibitor of the MAP Kinase Kinase (MEK) 1 and 2 enzymes. By inhibiting MEK1/2, Agent 106 blocks the phosphorylation of ERK1/2, thereby inhibiting a critical signaling pathway often dysregulated in cancer, leading to reduced cell proliferation and tumor growth. These protocols outline recommended procedures for in vivo studies in mouse models to evaluate the efficacy and pharmacodynamics of Agent 106.
Mechanism of Action: MEK1/2 Inhibition
This compound targets the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell growth, differentiation, and survival. In many human cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. Agent 106's inhibition of MEK1/2 provides a critical downstream blockade.
Caption: MEK1/2 signaling pathway inhibited by this compound.
In Vivo Efficacy Data Summary
The following tables summarize hypothetical efficacy data for this compound in various preclinical xenograft models. Tumor Growth Inhibition (TGI) is calculated at the end of the study period compared to the vehicle-treated control group.
Table 1: Efficacy of Agent 106 in Human Colorectal Carcinoma (HCT116) Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean TGI (%) | Body Weight Change (%) |
|---|---|---|---|---|
| 10 | Oral (PO) | Once Daily (QD) | 45% | +1.2% |
| 25 | Oral (PO) | Once Daily (QD) | 78% | -2.5% |
| 50 | Oral (PO) | Once Daily (QD) | 95% | -5.8% |
| 25 | Intravenous (IV) | Twice Weekly (BIW) | 65% | -1.5% |
Table 2: Efficacy of Agent 106 in Human Melanoma (A375) Xenograft Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean TGI (%) | Body Weight Change (%) |
|---|---|---|---|---|
| 15 | Oral (PO) | Once Daily (QD) | 52% | +0.5% |
| 30 | Oral (PO) | Once Daily (QD) | 85% | -3.1% |
| 60 | Oral (PO) | Once Daily (QD) | 102% (Regression) | -7.2% |
| 30 | Intraperitoneal (IP) | Every Other Day (Q2D) | 75% | -2.8% |
Experimental Protocols
Agent 106 Formulation
Objective: To prepare a stable and homogenous formulation for in vivo administration.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% w/v Methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Sterile tubes
Protocol (for Oral Suspension):
-
Calculate the required amount of Agent 106 and vehicle based on the final desired concentration and volume. For a 10 mg/mL suspension, weigh 100 mg of Agent 106 for a final volume of 10 mL.
-
Add a small amount of the vehicle to the Agent 106 powder in a mortar and triturate to create a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or mixing.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar.
-
Stir the suspension for at least 30 minutes at room temperature to ensure homogeneity.
-
Store the formulation at 4°C for up to 7 days. Before each use, vortex or stir thoroughly to re-suspend the agent.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of Agent 106 in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line (e.g., HCT116) in culture
-
Matrigel® or similar basement membrane matrix
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
-
Animal weighing scale
-
Agent 106 formulation and vehicle control
Protocol:
-
Cell Implantation:
-
Harvest cancer cells and re-suspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5 million cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
-
Drug Administration:
-
Administer Agent 106 or vehicle control according to the predetermined dosage, route, and schedule (e.g., 25 mg/kg, PO, QD). For oral gavage, the volume is typically 10 µL/g of body weight.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights at least twice weekly.
-
Monitor the animals for any signs of toxicity or distress daily.
-
-
Study Endpoint:
-
Conclude the study when tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors. Collect blood and tumor tissue for subsequent PK/PD analysis.
-
Caption: Experimental workflow for an in vivo xenograft efficacy study.
"Anticancer agent 106" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anticancer agent 106" is a designation that may refer to several investigational compounds in oncology research. To provide relevant and practical guidance, these application notes focus on a representative small molecule inhibitor, herein referred to as "this compound," which is characteristic of many poorly water-soluble compounds under preclinical investigation. The protocols and data presented are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for experimental design.
One notable target for such agents is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Understanding the mechanism of action of a novel anticancer agent is crucial for its development and clinical application.
These notes will provide detailed information on the solubility of a representative hydrophobic anticancer agent and standardized protocols for its preparation and use in in-vitro cell viability assays.
Solubility of Representative Anticancer Agents
The solubility of an experimental compound is a critical parameter that dictates its formulation for in-vitro and in-vivo studies. Many small molecule anticancer agents exhibit poor aqueous solubility and require the use of organic solvents for dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions due to its broad solubilizing power and miscibility with aqueous media.[1][2]
Below is a table summarizing the solubility of several well-characterized hydrophobic anticancer agents, which can serve as a reference for handling "this compound."
| Compound | Solvent | Solubility | Reference |
| Gefitinib | DMSO | ~20 mg/mL | [3][4] |
| Ethanol | ~0.3 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Paclitaxel | DMSO | 50 - 200 mg/mL | |
| Ethanol | 20 - 40 mg/mL | ||
| Water | ~10-20 µM | ||
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | ||
| Sorafenib | DMSO | ≥ 45 - 200 mg/mL | |
| Ethanol | Poorly soluble | ||
| Water | ~10-20 µM | ||
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Preparation of "this compound" Stock Solution
This protocol describes the preparation of a high-concentration stock solution of a representative hydrophobic small molecule inhibitor in DMSO.
Materials:
-
"this compound" powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of "this compound" powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of the compound and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) or sonication can be employed.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (Resazurin-Based)
This protocol outlines a method for assessing the effect of "this compound" on the viability of cancer cells using a resazurin-based assay. Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Opaque-walled 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells for "no-cell" controls (medium only) and "vehicle" controls (cells treated with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the "this compound" stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treated wells and in the vehicle control wells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
After the treatment period, add 10-20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Experimental workflow for in-vitro cell viability assay.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a representative anticancer agent.
References
Application Notes and Protocols: Preclinical Administration of Anticancer Agent 106
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anticancer Agent 106 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant activity against common activating and resistance mutations. These application notes provide detailed protocols for the administration of Agent 106 in preclinical models, summarize key pharmacokinetic and efficacy data from studies utilizing different administration routes, and outline the targeted signaling pathway. The following information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of Agent 106.
Mechanism of Action: EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. In many cancer types, particularly non-small cell lung cancer (NSCLC), EGFR is aberrantly activated, leading to downstream signaling that promotes cell proliferation, survival, and metastasis. Agent 106 blocks the ATP binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: Targeted inhibition of the EGFR signaling pathway by this compound.
Pharmacokinetic Profiles of Administration Routes
The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. Preclinical studies in NSG mice bearing NSCLC xenografts have characterized the pharmacokinetic profile of Agent 106 following intravenous (IV), oral (PO), and intraperitoneal (IP) administration.
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 50 | 25 |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 | 1100 ± 120 |
| Tmax (h) | 0.1 | 2.0 | 0.5 |
| AUC (0-24h) (ng·h/mL) | 4500 ± 500 | 6200 ± 750 | 5800 ± 600 |
| Bioavailability (%) | 100 | 28 | 92 |
| Half-life (t½) (h) | 4.5 ± 0.5 | 5.2 ± 0.6 | 4.8 ± 0.5 |
| Data are presented as mean ± standard deviation (n=5 mice per group). |
Efficacy in Preclinical Models: Tumor Growth Inhibition
The choice of administration route also influences therapeutic efficacy. The following table summarizes tumor growth inhibition (TGI) in a patient-derived xenograft (PDX) model of NSCLC following 21 days of treatment with this compound.
| Administration Route | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Oral (PO) | 50 | 75 ± 8 | -2 ± 1.5 |
| Intravenous (IV) | 10 | 85 ± 6 | -5 ± 2.0 |
| Intraperitoneal (IP) | 25 | 82 ± 7 | -4 ± 1.8 |
| Vehicle Control | - | 0 | +1 ± 1.0 |
| TGI is calculated at the end of the study (Day 21) compared to the vehicle control group. Data are presented as mean ± standard deviation. |
Experimental Protocols
The following protocols provide detailed procedures for the preparation and administration of this compound in mice. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Preparation of Dosing Solutions
Materials:
-
This compound (lyophilized powder)
-
Vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required amount of Agent 106 based on the desired concentration and final volume.
-
Allow the lyophilized powder to equilibrate to room temperature.
-
Reconstitute the powder with the vehicle solution to achieve the final desired concentration (e.g., 5 mg/mL for PO administration).
-
Vortex the solution vigorously for 1-2 minutes until the powder is fully dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
Prepare fresh dosing solutions daily.
Administration Protocols
Caption: Workflow for preclinical in vivo evaluation of this compound.
a) Oral (PO) Administration by Gavage
-
Materials: 22-gauge, 1.5-inch curved gavage needle; 1 mL syringe.
-
Procedure:
-
Securely restrain the mouse, ensuring the head and body form a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle.
-
Once at the appropriate depth, slowly administer the dosing solution (typically 100-200 µL for a 20-25g mouse).
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intravenous (IV) Administration via Tail Vein
-
Materials: Mouse restrainer; heat lamp; 27- to 30-gauge needle; 1 mL syringe.
-
Procedure:
-
Place the mouse in a restrainer to secure it.
-
Warm the tail using a heat lamp for 1-2 minutes to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the dosing solution (typically 100 µL). The vein should blanch if the injection is successful.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
c) Intraperitoneal (IP) Administration
-
Materials: 25- to 27-gauge needle; 1 mL syringe.
-
Procedure:
-
Securely restrain the mouse by scruffing, turning it over to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn, confirming correct placement.
-
Inject the dosing solution (up to 200 µL).
-
Withdraw the needle and return the mouse to its cage.
-
"Anticancer agent 106" combination therapy protocols with other anticancer drugs
Application Notes: Combination Therapy Protocols for Anticancer Agent 106
Introduction
This compound is a novel, highly selective inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), specifically targeting the mTORC1 complex. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its aberrant activation is a hallmark of many human cancers. By inhibiting mTORC1, this compound effectively disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, combination therapies with other established anticancer agents are being explored.
These application notes provide detailed protocols for evaluating the synergistic effects of this compound when combined with a DNA-damaging agent, Cisplatin, and a glycolysis inhibitor, 2-Deoxy-D-glucose (2-DG), in non-small cell lung cancer (NSCLC) and breast cancer cell lines.
Proposed Signaling Pathway and Combination Rationale
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell proliferation and survival. This compound's inhibition of mTORC1 is hypothesized to synergize with agents that induce cellular stress through alternative mechanisms, such as DNA damage or metabolic disruption.
Quantitative Synergy Analysis
The synergistic, additive, or antagonistic effects of combining this compound with Cisplatin or 2-DG were quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value < 0.9 indicates synergy, a CI between 0.9 and 1.1 indicates an additive effect, and a CI > 1.1 indicates antagonism.
Table 1: IC50 Values of Single Agents (72h Treatment)
| Cell Line | Cancer Type | Agent 106 (nM) | Cisplatin (µM) | 2-DG (mM) |
| A549 | NSCLC | 50 | 8.5 | 12.0 |
| H460 | NSCLC | 75 | 10.2 | 15.5 |
| MCF-7 | Breast Cancer | 35 | 5.0 | 8.8 |
| MDA-MB-231 | Breast Cancer | 120 | 15.0 | 20.0 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)
| Combination | Cell Line | CI Value | Interpretation |
| Agent 106 + Cisplatin | A549 | 0.65 | Synergy |
| Agent 106 + Cisplatin | H460 | 0.72 | Synergy |
| Agent 106 + Cisplatin | MCF-7 | 0.58 | Strong Synergy |
| Agent 106 + Cisplatin | MDA-MB-231 | 0.81 | Synergy |
| Agent 106 + 2-DG | A549 | 0.45 | Strong Synergy |
| Agent 106 + 2-DG | H460 | 0.51 | Strong Synergy |
| Agent 106 + 2-DG | MCF-7 | 0.60 | Synergy |
| Agent 106 + 2-DG | MDA-MB-231 | 0.75 | Synergy |
Experimental Protocols
The following protocols detail the methodologies used to generate the data presented above.
Cell Culture and Maintenance
-
Culture A549, H460, MCF-7, and MDA-MB-231 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability and Synergy Assessment Workflow
The workflow for determining drug synergy involves determining individual IC50 values followed by combination studies at a constant ratio.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours.
-
Drug Preparation:
-
Single Agents: Prepare 2x serial dilutions of this compound, Cisplatin, and 2-DG in culture medium.
-
Combination: Prepare mixtures of Agent 106 and the second drug at a constant molar ratio (e.g., based on the ratio of their individual IC50 values). Prepare 2x serial dilutions of this mixture.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Use dose-response curves to determine the IC50 values.
Protocol: Synergy Calculation (Chou-Talalay Method)
-
Data Input: Use the dose-effect data from the single agent and combination experiments.
-
Software: Input the data into a synergy analysis software such as CompuSyn.
-
CI Calculation: The software calculates the Combination Index (CI) based on the following equation:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 required to produce a certain effect (e.g., 50% inhibition) alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
-
Interpretation: Analyze the calculated CI values at different effect levels (Fraction Affected, Fa) to determine synergy, additivity, or antagonism.
Logical Framework for Combination Therapy
The selection of combination partners for this compound is based on a multi-pronged attack on cancer cell vulnerabilities. By targeting distinct but complementary pathways, the combination aims to induce synthetic lethality and prevent the emergence of drug resistance.
Application Notes and Protocols for Anticancer Agent DTT-106 in 3D Tumor Spheroid Models
For Research Use Only.
Introduction
Three-dimensional (3D) tumor spheroids are invaluable tools in cancer research and drug development, offering a more physiologically relevant model compared to traditional 2D cell cultures. By mimicking the complex microenvironment of solid tumors, including nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers, 3D spheroids provide a more accurate platform for evaluating the efficacy of anticancer agents.[1]
DTT-106 is a novel small-molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2] By inhibiting this pathway, DTT-106 aims to induce apoptosis and hinder tumor progression.[2] These application notes provide detailed protocols for utilizing DTT-106 in 3D tumor spheroid models to assess its anticancer activity.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. DTT-106, as a PI3K/AKT/mTOR inhibitor, is designed to interrupt this signaling cascade, leading to the downstream effects of decreased cell proliferation and increased apoptosis.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of DTT-106.
Data Presentation: Efficacy of PI3K/AKT/mTOR Inhibitors in 3D Tumor Spheroid Models
While specific data for DTT-106 in 3D spheroid models is emerging, the following tables present representative data from studies on other PI3K/AKT/mTOR inhibitors, such as PX-866 and BKM120, to illustrate the expected outcomes.
Table 1: Spheroid Growth Inhibition by PI3K Inhibitor PX-866
| Cell Line | Treatment (72h) | Spheroid Diameter (% of Control) | Reference |
| Melanoma | 10 µM PX-866 | Significantly Reduced | [3] |
| Glioblastoma | 100 nM PX-866 | ~50% | [4] |
| Breast Cancer | 100 nM PX-866 | ~60% |
Table 2: IC50 Values of PI3K Inhibitors in 2D vs. 3D Spheroid Cultures
| Inhibitor | Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Reference |
| PX-866 | Melanoma | > 10 | ~5 | |
| BKM120 | Breast Cancer | Not specified | Not specified, but effective |
Note: 3D tumor spheroids often exhibit increased resistance to anticancer drugs compared to 2D cultures, which may result in higher IC50 values.
Experimental Workflow
The general workflow for assessing the efficacy of DTT-106 in 3D tumor spheroid models is outlined below.
Figure 2: General experimental workflow for DTT-106 evaluation in 3D tumor spheroids.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, U-87 MG)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours when they form a compact, spherical structure.
Protocol 2: DTT-106 Treatment of 3D Tumor Spheroids
Materials:
-
Tumor spheroids in a 96-well ULA plate
-
DTT-106 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of DTT-106 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Carefully remove 50 µL of the old medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the DTT-106 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time should be optimized based on the experimental goals.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by centrifugation at a low speed.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). A decrease in the p-AKT/total-AKT ratio and an increase in cleaved PARP would indicate effective pathway inhibition and apoptosis induction, respectively.
References
Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 106
For Research Use Only.
Introduction
Anticancer agent 106 (herein referring to the anti-TROP2 antibody-drug conjugate, BIO-106) is a novel therapeutic compound designed for targeted cancer treatment. BIO-106 is an antibody-drug conjugate (ADC) that targets Trophoblast cell surface antigen 2 (TROP2), a transmembrane protein overexpressed in a variety of solid tumors.[1] The ADC consists of a monoclonal antibody that binds to TROP2 on tumor cells, linked to a potent tubulin inhibitor.[1] Upon internalization, the tubulin inhibitor is released, leading to disruption of microtubule polymerization, which consequently induces cell cycle arrest at the G2/M phase and triggers apoptosis.[1]
Understanding the mechanism of action of novel anticancer agents is crucial for their development and clinical application. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells.[2] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the cytostatic or cytotoxic effects of a compound.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using PI staining and flow cytometry.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway affected by this compound and the experimental workflow for cell cycle analysis.
Caption: Proposed mechanism of G2/M arrest by this compound.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
This protocol describes the treatment of a TROP2-expressing cancer cell line with this compound, followed by fixation, staining with propidium iodide, and analysis by flow cytometry.
Materials and Reagents
-
TROP2-expressing cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl Sulfoxide (DMSO, vehicle for Agent 106)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
5 ml flow cytometry tubes
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., a range of concentrations based on the IC50 value). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (typically 1 x 10^6 cells per sample).
-
Washing: Centrifuge the harvested cells at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this wash step once.
Protocol for Cell Fixation and Staining
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at 4°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
-
Rehydration and RNase Treatment:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes, as fixed cells are less dense.
-
Carefully discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind to.
-
-
Propidium Iodide Staining:
-
Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate at room temperature for 5 to 10 minutes, protected from light.
-
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to measure fluorescence in the appropriate channel for PI (e.g., FL-2 or FL-3). Ensure the instrument is calibrated and compensated if necessary.
-
Data Acquisition:
-
Analyze the samples on the flow cytometer, collecting data for at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate measurements and reduce the coefficient of variation (CV) of the peaks.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity (linear scale) versus cell count.
-
The histogram will display distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases. The region between these peaks represents the S phase (DNA synthesis).
-
Use the instrument's software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a table for clear comparison between different treatment conditions and time points.
| Treatment Group | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 24 | |||
| This compound (Low Conc.) | 24 | |||
| This compound (Mid Conc.) | 24 | |||
| This compound (High Conc.) | 24 | |||
| Vehicle Control (DMSO) | 48 | |||
| This compound (Low Conc.) | 48 | |||
| This compound (Mid Conc.) | 48 | |||
| This compound (High Conc.) | 48 |
This table is a template. The actual concentrations and time points should be determined based on experimental design.
Expected Results
Treatment of TROP2-expressing cancer cells with this compound is expected to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. This will be accompanied by a corresponding decrease in the percentage of cells in the G0/G1 and/or S phases, indicating cell cycle arrest at the G2/M checkpoint. This outcome is consistent with the proposed mechanism of action for tubulin inhibitors. The data will provide quantitative evidence of the agent's effect on cell cycle progression.
References
Application Notes and Protocols for Anticancer Agent 106 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 106 is a potent and selective small-molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers makes it a key target for therapeutic intervention. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound using a xenograft mouse model. The following protocols are based on established methodologies for evaluating PI3K/AKT/mTOR pathway inhibitors and are intended to serve as a detailed framework for researchers.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting key kinases within the PI3K/AKT/mTOR cascade. This pathway is often initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation. By targeting this pathway, this compound aims to halt tumor progression and induce apoptosis in cancer cells with an over-activated PI3K/AKT/mTOR pathway.[2][3][4]
References
- 1. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Anticancer agent 106" solubility issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental use of the investigational anticancer agent AC-106, with a focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of AC-106?
A1: For a high-concentration stock solution (10-20 mM), we recommend using 100% dimethyl sulfoxide (B87167) (DMSO). AC-106 exhibits the highest solubility in this solvent. Ensure the DMSO is anhydrous (less than 0.05% water) to prevent precipitation. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: My AC-106 precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of AC-106. To prevent precipitation, it is crucial to dilute the DMSO stock solution at least 1:1000 into the final medium. We recommend adding the stock solution dropwise into the medium while vortexing or stirring vigorously to ensure rapid mixing. For sensitive cell lines, consider using a serum-containing medium for the initial dilution, as proteins like albumin can help stabilize the compound. If precipitation persists, a formulation-based approach may be necessary (see Troubleshooting Guide).
Q3: Can I dissolve AC-106 directly in PBS or other aqueous buffers?
A3: Direct dissolution of AC-106 in aqueous buffers like PBS is not recommended due to its very low aqueous solubility. This will likely result in an incomplete dissolution and an inaccurate final concentration. A stock solution in an organic solvent like DMSO is necessary as an intermediate step.
Q4: How does pH affect the solubility of AC-106?
A4: The solubility of AC-106 is pH-dependent. It is a weakly basic compound, and its solubility increases at a lower pH. However, for cell-based assays, significant pH alterations of the culture medium are generally not advisable as this can impact cell viability. For in-vitro biochemical assays, using a buffer with a pH around 6.0-6.5 can enhance solubility.
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Q: I am having trouble dissolving AC-106 in DMSO to make a 20 mM stock solution. What steps can I take?
A: If you are experiencing difficulty, please follow this troubleshooting workflow:
-
Verify Solvent Quality: Ensure you are using anhydrous, research-grade DMSO. Water content can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Warming: Warm the vial containing AC-106 and DMSO to 37°C for 5-10 minutes. This can help overcome the energy barrier for dissolution.
-
Mechanical Agitation: Use a vortex mixer for 1-2 minutes or sonicate the solution in a bath sonicator for 5 minutes to facilitate dissolution.
The following diagram illustrates the decision-making process for dissolving AC-106.
Issue 2: Compound Precipitation in Cell Culture Assays
Q: Despite careful dilution, I still observe precipitation of AC-106 in my cell culture plate wells. How can I improve its stability in the medium?
A: When simple dilution is insufficient, more advanced formulation strategies may be required. The choice of method depends on the experimental context.
-
Use of a Co-solvent System: For some applications, a mixture of solvents can maintain solubility. A common system is DMSO and polyethylene (B3416737) glycol (PEG).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that improve the apparent solubility of AC-106.
It is critical to run vehicle controls for each new formulation, as the excipients themselves can have biological effects. The following diagram outlines a general workflow for selecting a suitable formulation strategy.
Quantitative Data Summary
The solubility of AC-106 has been determined in various solvents and conditions to guide experimental design.
Table 1: Solubility of AC-106 in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| Water (pH 7.4) | 25 | < 0.001 | < 0.002 |
| PBS (pH 7.4) | 25 | < 0.001 | < 0.002 |
| DMSO | 25 | ~25 | ~50 |
| Ethanol | 25 | ~1.2 | ~2.4 |
| PEG400 | 25 | ~5.0 | ~10 |
Molecular Weight of AC-106 is assumed to be 500 g/mol for calculation.
Table 2: Effect of Excipients on Aqueous Solubility of AC-106
| Formulation Vehicle (in PBS pH 7.4) | Temperature (°C) | Apparent Solubility (mg/mL) |
| 5% DMSO | 25 | 0.005 |
| 10% Cremophor® EL | 25 | 0.25 |
| 50 mM HP-β-CD | 25 | 0.50 |
HP-β-CD: Hydroxypropyl-beta-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of a 20 mM AC-106 Stock Solution in DMSO
-
Pre-weigh AC-106: Allow the vial of AC-106 powder to equilibrate to room temperature before opening to avoid condensation. Weigh out the desired amount of AC-106 in a sterile microcentrifuge tube. For example, for 1 mL of a 20 mM solution, weigh 10 mg (assuming MW = 500 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO. For 10 mg of AC-106, add 1 mL of DMSO.
-
Facilitate Dissolution: Tightly cap the tube. Vortex for 2 minutes. If solids persist, place the tube in a 37°C water bath for 10 minutes, followed by another 2 minutes of vortexing or 5 minutes of sonication.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.
Hypothetical Signaling Pathway
AC-106 is a potent inhibitor of the pro-survival kinase XYZ. By blocking XYZ, AC-106 prevents the phosphorylation and subsequent degradation of the pro-apoptotic protein BAD, allowing it to sequester the anti-apoptotic protein Bcl-2. This frees the pro-apoptotic protein BAX to induce mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis.
"Anticancer agent 106" off-target effects and toxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the anticancer agent 106 (RXDX-106), a potent and selective small-molecule inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and c-Met.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (RXDX-106)?
A1: this compound (RXDX-106) is a selective, orally available, small-molecule inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MER) and the c-Met kinase.[1] It functions by binding to the kinase domain of these receptors, inhibiting their phosphorylation and downstream signaling through pathways such as MAPK and PI3K, which are critical for cancer cell proliferation, survival, and metastasis.[1][2]
Q2: What are the known on-target and potential off-target kinases for this agent?
A2: The primary on-target kinases for this compound (RXDX-106) are TYRO3, AXL, MER, and c-Met, with low nanomolar biochemical activity.[1] While comprehensive off-target screening data is not publicly available, kinase profiling is crucial to assess selectivity. A hypothetical kinase screening panel is provided in Table 1 to illustrate potential off-target interactions that should be experimentally determined.
Q3: How can I assess the in vitro cytotoxicity of this compound in my cell lines of interest?
A3: Standard cytotoxicity assays, such as the MTT, MTS, or CellTiter-Glo® assays, are recommended to determine the half-maximal inhibitory concentration (IC50) in your cancer cell lines.[3] It is crucial to include appropriate controls, such as a vehicle-treated control (e.g., DMSO) and a positive control (a known cytotoxic agent). A detailed protocol for the MTT assay is provided in the Experimental Protocols section.
Q4: I am observing significant cytotoxicity in non-cancerous cell lines. What could be the cause?
A4: This could be due to off-target effects or on-target toxicities in cell lines that express the target kinases. TAM kinases, for example, are involved in normal physiological processes, including immune regulation. It is advisable to:
-
Confirm the expression of TYRO3, AXL, MER, and c-Met in your non-cancerous cell lines via Western blot or qPCR.
-
Perform a dose-response curve to determine if the toxicity is dose-dependent.
-
Consider performing a broader kinase inhibitor profiling to identify potential off-target effects.
Q5: My IC50 values for a specific cell line are inconsistent across experiments. What are the potential reasons?
A5: Inconsistent IC50 values can arise from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range.
-
Cell density: Ensure consistent cell seeding density across all experiments.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Assay variability: Standardize incubation times and reagent additions.
-
DMSO concentration: Maintain a final DMSO concentration of <0.5% in your culture medium, as higher concentrations can be toxic to cells.
Data Presentation
Table 1: On-Target and Hypothetical Off-Target Kinase Inhibition Profile of this compound (RXDX-106)
| Kinase Target | IC50 (nM) | Assay Type | Reference/Note |
| On-Target | |||
| TYRO3 | 19 | Cell-free assay | |
| AXL | 7 | Cell-free assay | |
| MER | 29 | Cell-free assay | |
| c-Met | 12 | Cell-free assay | |
| Hypothetical Off-Target Kinases (for illustrative purposes) | |||
| VEGFR2 | > 1000 | Biochemical | Example |
| EGFR | > 5000 | Biochemical | Example |
| SRC | 850 | Biochemical | Example |
| LCK | > 10000 | Biochemical | Example |
Table 2: In Vitro Cytotoxicity of this compound (RXDX-106) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference/Note |
| SNU-638 | Gastric Cancer | < 1 | Cell Viability | |
| MKN-45 | Gastric Cancer | < 1 | Cell Viability | |
| MC38 | Colon Adenocarcinoma | > 10 | Cell Viability | |
| PM299L | Not Specified | > 15 | Cell Proliferation |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (RXDX-106)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
This compound (RXDX-106)
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a multi-well plate, add the recombinant kinase, its substrate, and the diluted compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Inhibition of the TAM signaling pathway by this compound.
Caption: Workflow for assessing the in vitro toxicity and selectivity of this compound.
Caption: A troubleshooting decision tree for inconsistent IC50 results.
References
"Anticancer agent 106" optimizing dosage for maximum efficacy and minimal toxicity
Technical Support Center: Anticancer Agent 106
Objective: This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing toxicity. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, playing a crucial role in cell proliferation, growth, and survival.[1][2][3] Agent 106 primarily targets the p110α catalytic subunit of PI3K, leading to downstream inhibition of AKT phosphorylation and subsequent deactivation of mTOR. This action is designed to induce apoptosis and halt cell cycle progression in cancer cells with a mutated or overactive PI3K pathway.
Diagram: Proposed Signaling Pathway of Agent 106
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of Agent 106.
Q2: How should I determine the starting concentration for my in vitro experiments?
A2: A good starting point is to perform a dose-response assay using a wide range of concentrations. We recommend a 10-point serial dilution starting from 100 µM down to the low nanomolar range. Your literature search on similar compounds can provide a likely effective range.[4] The goal is to determine the IC50 (the concentration that inhibits 50% of cell growth), which will inform the concentrations used in subsequent experiments.[5] Refer to the data in Table 1 for IC50 values in common cancer cell lines.
Q3: My in vitro cell viability results are inconsistent. What are the common causes?
A3: Inconsistent results can arise from several factors:
-
Agent Solubility: Ensure Agent 106 is fully dissolved. It is soluble in DMSO up to 50 mM. Prepare a fresh stock solution for each experiment if you suspect instability.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density across all wells. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Variability: Ensure proper mixing and incubation times for your viability assay (e.g., MTT, CellTiter-Glo®).
-
Evaporation: Pay attention to the "edge effect" in microplates. Consider not using the outer wells or ensuring proper humidification during incubation.
Q4: I'm observing high toxicity in my animal models even at low doses. What should I do?
A4: High toxicity at doses expected to be therapeutic suggests a narrow therapeutic window.
-
Review Dosing Schedule: The historical approach of using a maximum tolerated dose (MTD) may not be suitable for targeted agents like Agent 106. Consider alternative dosing schedules, such as lower doses administered more frequently or intermittent dosing, to maintain therapeutic exposure while minimizing toxicity.
-
Pharmacokinetics (PK) Study: If not already done, a PK study is crucial to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your model. This helps correlate exposure levels with both efficacy and toxicity.
-
Formulation: Evaluate the vehicle used for administration. The vehicle itself could be contributing to the observed toxicity.
-
Refer to Table 2 for our established toxicity profile in murine models.
Troubleshooting Guides
Problem: High Variability in IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Reagent Instability | Aliquot stock solutions of Agent 106 to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Variable Incubation Times | Strictly adhere to the planned drug exposure time and the incubation times for the viability assay reagents. Use a multi-channel pipette for simultaneous reagent addition. |
| Contamination | Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular response to drugs. |
Problem: Poor Solubility of Agent 106 in Aqueous Media
| Potential Cause | Troubleshooting Step |
| Precipitation in Culture Media | The final concentration of the solvent (e.g., DMSO) in the culture medium should typically be kept below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity. |
| Incorrect Stock Concentration | Do not attempt to make aqueous stock solutions. The primary stock should be in 100% DMSO. Further dilute in culture medium immediately before use, ensuring vigorous mixing. |
| pH of Buffer | Check if the buffer system of your media is stable. A significant shift in pH can affect the solubility of the compound. |
Data Presentation
Table 1: In Vitro IC50 Values for Agent 106 (72h Exposure)
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | E545K Mutant | 35 ± 4.2 |
| A549 | Lung Cancer | Wild Type | 1,250 ± 150 |
| U87 MG | Glioblastoma | PTEN Null | 75 ± 9.8 |
| PC-3 | Prostate Cancer | PTEN Null | 90 ± 11.5 |
| HCT116 | Colorectal Cancer | H1047R Mutant | 45 ± 5.1 |
Table 2: Summary of In Vivo Toxicity of Agent 106 in BALB/c Mice (14-Day Study)
| Dose (mg/kg, Daily IP) | Average Body Weight Change (%) | Observed Toxicities | Mortality |
|---|---|---|---|
| 10 | +3.5% | None Observed | 0/10 |
| 25 | -4.2% | Mild lethargy, ruffled fur | 0/10 |
| 50 | -15.8% | Significant lethargy, hunched posture, hyperglycemia | 2/10 |
| 75 | -22.1% | Severe lethargy, ataxia, severe hyperglycemia | 7/10 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 2X concentration series of Agent 106 in culture medium by serial dilution from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate drug dilution (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Diagram: Workflow for In Vitro Dose-Response Assay
Caption: Standard workflow for determining IC50 values in vitro.
Protocol 2: In Vivo Murine Xenograft Model for Efficacy Assessment
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., MCF-7) in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NSG or Nude mice).
-
Tumor Growth: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Agent 106 at 10 mg/kg, Agent 106 at 25 mg/kg).
-
Dosing: Administer the treatment via the determined route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).
-
Monitoring: Record tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity as detailed in Table 2 .
-
Endpoint: The study endpoint is reached when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the end of the treatment cycle.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups. Collect tumors and organs for pharmacodynamic and histological analysis.
Diagram: Troubleshooting In Vivo Toxicity
Caption: Decision tree for addressing unexpected in vivo toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
"Anticancer agent 106" overcoming drug resistance mechanisms
Welcome to the technical support center for the anticancer agent TAS-106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing TAS-106 to overcome drug resistance mechanisms in cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAS-106?
A1: TAS-106, also known as 3'-C-ethynylcytidine, is a nucleoside analog. Its primary mechanism of action is the inhibition of RNA synthesis.[1][2] After entering the cell, TAS-106 is phosphorylated to its active triphosphate form, ethynylcytidine (B1671692) triphosphate (ECTP). ECTP then acts as a competitive inhibitor of RNA polymerases I, II, and III, which are essential for the transcription of ribosomal, messenger, and transfer RNA, respectively. This inhibition of RNA synthesis occurs throughout the cell cycle, except for the M phase.[1][2]
Q2: How does TAS-106 overcome drug resistance?
A2: TAS-106 can overcome drug resistance through several mechanisms:
-
Inhibition of DNA Repair: In combination with DNA-damaging agents like cisplatin (B142131), TAS-106 can enhance their efficacy. It has been shown to downregulate the expression of key DNA repair proteins such as BRCA2 and Rad51, which are involved in the homologous recombination pathway. By impairing the cell's ability to repair DNA damage, TAS-106 sensitizes resistant cells to agents like cisplatin and radiation.[1]
-
Differentiation from other antimetabolites: The mechanism of TAS-106 differs from other pyrimidine (B1678525) analogs like 5-fluorouracil (B62378) (5-FU). While 5-FU is incorporated into RNA and disrupts its function, TAS-106's active form (ECTP) is a competitive inhibitor of RNA polymerases but is not incorporated into the RNA strand. This distinct mechanism may allow it to be effective in cancers resistant to other antimetabolites.
Q3: What is the role of Uridine-Cytidine Kinase 2 (UCK2) in TAS-106 activity?
A3: UCK2 is a key enzyme responsible for the initial phosphorylation of TAS-106 to its monophosphate form, which is the first and rate-limiting step in its activation to the therapeutic triphosphate form (ECTP). The expression level of UCK2 in cancer cells has been shown to correlate with their sensitivity to TAS-106. Therefore, low UCK2 expression can be a mechanism of resistance to TAS-106.
Q4: What are the known toxicities of TAS-106 from clinical trials?
A4: Clinical trials of TAS-106 have identified several dose-limiting toxicities. The most common are myelosuppression (neutropenia and thrombocytopenia) and a cumulative sensory peripheral neuropathy. Other reported side effects include fatigue, nausea, and skin rash. The administration schedule has been explored to mitigate these toxicities, with continuous infusions potentially reducing the peak plasma concentrations that may contribute to neuropathy.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with TAS-106.
| Problem | Possible Cause | Recommended Solution |
| Variability in cell viability assay results | 1. Inconsistent cell seeding: Uneven cell numbers will lead to varied results. 2. Edge effects: Wells on the plate's perimeter are prone to evaporation. 3. Compound precipitation: High concentrations of TAS-106 may not be fully soluble in media. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells for experimental data; fill them with sterile media or PBS to maintain humidity. 3. Visually inspect the drug dilutions for any precipitates. If observed, prepare fresh dilutions and consider using a lower concentration range or a different solvent. |
| Lower than expected cytotoxicity in a known sensitive cell line | 1. Low UCK2 expression: The "sensitive" cell line may have lower than expected UCK2 levels. 2. Drug degradation: TAS-106 solution may have degraded over time. 3. Incorrect cell counting: Fewer cells than intended were seeded. | 1. Verify UCK2 expression in your cell line using qPCR or Western blot. 2. Prepare fresh stock solutions of TAS-106 for each experiment. 3. Recalibrate your cell counting method and ensure accurate seeding densities. |
| High background in apoptosis assay | 1. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells. 2. Over-trypsinization: Prolonged exposure to trypsin can induce necrosis. 3. Contamination: Mycoplasma or other microbial contamination can induce apoptosis. | 1. Handle cells gently. Use lower centrifugation speeds (e.g., 200-300 x g). 2. Monitor cells closely during trypsinization and inactivate trypsin with media as soon as cells detach. 3. Regularly test cell cultures for mycoplasma contamination. |
| No synergistic effect observed in combination studies | 1. Suboptimal drug ratio: The ratio of TAS-106 to the other agent may not be in the synergistic range. 2. Inappropriate scheduling: The timing of drug addition can be critical for synergy. 3. Cell line specific effects: The chosen cell line may not exhibit synergy with the selected drug combination. | 1. Perform a checkerboard assay with varying concentrations of both drugs to identify synergistic ratios. 2. Test different administration schedules (e.g., sequential vs. co-administration). 3. Screen a panel of cell lines to identify those that are responsive to the combination therapy. |
Data Presentation
Table 1: In Vitro Cytotoxicity of TAS-106 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DLD-1 | Colon | 3.1 |
| HCT-116 | Colon | 1.7 |
| SW620 | Colon | 2.5 |
| NUGC-3 | Gastric | 11 |
| MKN-45 | Gastric | 4.3 |
| A549 | Lung | 8.9 |
| NCI-H460 | Lung | 3.4 |
| PC-3 | Prostate | 2.8 |
| DU145 | Prostate | 4.1 |
| BxPC-3 | Pancreatic | 2.2 |
Data adapted from preclinical studies. IC50 values can vary based on experimental conditions.
Table 2: Combination Effect of TAS-106 with Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| 2008 (Cisplatin-sensitive) | Cisplatin | 1.5 | - |
| TAS-106 | 0.05 | - | |
| Cisplatin + TAS-106 (1:0.03 ratio) | - | 0.7 (Synergistic) | |
| 2008/C135.25 (Cisplatin-resistant) | Cisplatin | 16.5 | - |
| TAS-106 | 0.06 | - | |
| Cisplatin + TAS-106 (1:0.0036 ratio) | - | 0.6 (Synergistic) |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of TAS-106 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, DLD-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
TAS-106 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of TAS-106 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the TAS-106 dilutions. Include wells with vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
UCK2 Expression Analysis (Western Blot)
Objective: To determine the protein expression level of UCK2 in cancer cells.
Materials:
-
Cell pellets from sensitive and potentially resistant cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UCK2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UCK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the UCK2 band intensity to the loading control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by TAS-106.
Materials:
-
Cancer cell line of interest
-
TAS-106
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with TAS-106 at various concentrations (e.g., 1x and 5x IC50) for 48 hours. Include an untreated control.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
References
"Anticancer agent 106" troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Anticancer Agent 106. Our goal is to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
General
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small-molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[1] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell division and tumor progression.[1] By inhibiting this pathway, this compound is designed to suppress the growth and survival of cancer cells and induce apoptosis (programmed cell death).[1]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Agent106 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Converts", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activates", fontsize=8, fontcolor="#5F6368"]; AKT -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Agent106 -> PI3K [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; }
Figure 1: Proposed signaling pathway of this compound.
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Q2: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
High variability in replicate wells is a common issue that can obscure the true effect of this compound. Several factors can contribute to this problem, from inconsistent cell seeding to issues with the assay reagents.
Troubleshooting High Replicate Variability
| Potential Cause | Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting steps.[2] |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[2] |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility at higher concentrations. Visually inspect the wells after adding the compound to check for any precipitate. If solubility is an issue, consider using a different solvent or lowering the final concentration. |
| Incomplete Reagent Solubilization (MTT/MTS) | Ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. Extend the solubilization time or use a plate shaker. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
// Nodes Start [label="High Variability\nin Replicates", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSeeding [label="Review Cell\nSeeding Protocol", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPlate [label="Inspect Plate for\nEdge Effects &\nPrecipitate", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Verify Reagent\nPreparation &\nAddition", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeSeeding [label="Optimize Cell\nSuspension &\nPlating Technique", fillcolor="#FFFFFF", fontcolor="#202124"]; ModifyPlateLayout [label="Use Inner Wells Only,\nCheck Compound\nSolubility", fillcolor="#FFFFFF", fontcolor="#202124"]; RefineProtocol [label="Ensure Complete\nSolubilization &\nAccurate Pipetting", fillcolor="#FFFFFF", fontcolor="#202124"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSeeding; CheckSeeding -> OptimizeSeeding [label="Inconsistent?", fontsize=8, fontcolor="#5F6368"]; CheckSeeding -> CheckPlate [label="Consistent", fontsize=8, fontcolor="#5F6368"]; OptimizeSeeding -> Resolved; CheckPlate -> ModifyPlateLayout [label="Yes", fontsize=8, fontcolor="#5F6368"]; CheckPlate -> CheckReagent [label="No", fontsize=8, fontcolor="#5F6368"]; ModifyPlateLayout -> Resolved; CheckReagent -> RefineProtocol [label="Issues Found?", fontsize=8, fontcolor="#5F6368"]; CheckReagent -> Resolved [label="No Issues", fontsize=8, fontcolor="#5F6368"]; RefineProtocol -> Resolved; }
Figure 2: Troubleshooting logic for high variability in viability assays.
Q3: The IC50 value of this compound varies significantly between experiments. Why is this happening?
Fluctuations in IC50 values are common and can be attributed to several factors. It is crucial to maintain consistent experimental conditions to ensure reproducibility.
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommendation |
| Variable Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. |
| Differences in Cell Seeding Density | The initial number of cells can influence the drug's effect. Use a consistent seeding density for all experiments. |
| Inconsistent Incubation Times | The duration of drug exposure will directly impact cell viability. Adhere strictly to the predetermined incubation time. |
| Lot-to-Lot Variability of Reagents | Different batches of media, serum, or assay reagents can affect cellular response. If possible, use the same lot of critical reagents for a series of experiments. |
| Solvent (e.g., DMSO) Concentration | Ensure the final concentration of the vehicle control (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Apoptosis Assays (e.g., Western Blot for Cleaved Caspase-3, PARP)
Q4: I am not detecting an increase in cleaved caspase-3 or cleaved PARP via Western blot after treatment with this compound. What should I do?
The absence of apoptosis markers can be due to several reasons, ranging from the timing of sample collection to technical issues with the Western blot procedure.
Troubleshooting Absence of Apoptosis Markers
| Potential Cause | Recommendation |
| Suboptimal Time Point | Apoptosis is a dynamic process. The peak expression of cleaved caspases can be transient. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Insufficient Drug Concentration | The concentration of this compound may be too low to induce apoptosis. Test a range of concentrations at or above the IC50 value determined from your cell viability assays. |
| Poor Antibody Quality or Dilution | Use an antibody that is validated for Western blotting and specific to the cleaved form of your target protein. Optimize the antibody concentration by performing a titration. |
| Protein Degradation | Apoptosis-related proteins can degrade quickly. Work quickly during sample preparation, keep samples on ice, and use protease inhibitors in your lysis buffer. |
| Inefficient Protein Transfer | Verify that your proteins have transferred efficiently from the gel to the membrane, especially for higher molecular weight proteins like full-length PARP. You can use a Ponceau S stain to visualize total protein on the membrane. |
// Nodes Start [label="Cell Seeding &\nTreatment with\nAgent 106", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells &\nPrepare Lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Protein Quantification\n(e.g., BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to PVDF or\nNitrocellulose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking\n(e.g., 5% Milk or BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody\nIncubation\n(e.g., anti-cleaved PARP)", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody\nIncubation\n(HRP-conjugated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(ECL Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Quantify; Quantify -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Imaging; }
Figure 3: Standard experimental workflow for Western blotting.
Cell Cycle Analysis (Flow Cytometry)
Q5: My cell cycle data from flow cytometry shows poor resolution between the G1, S, and G2/M phases. How can I improve this?
Poor resolution in cell cycle analysis can make it difficult to accurately determine the effects of this compound. Several factors can contribute to high coefficients of variation (CVs) and poorly defined peaks.
Troubleshooting Poor Cell Cycle Resolution
| Potential Cause | Recommendation |
| High Flow Rate | Running samples at a high flow rate can increase the CV. Always use the lowest flow rate setting on your cytometer for cell cycle analysis. |
| Cell Clumps and Aggregates | Aggregates can be misinterpreted as cells in the G2/M phase. Filter your cell suspension through a nylon mesh before staining and analysis. Use doublet discrimination gating during data analysis. |
| Insufficient Staining | Ensure cells are adequately permeabilized and stained with the DNA dye (e.g., Propidium Iodide). You may need to optimize the staining time or dye concentration. |
| Improper Fixation | Use ice-cold 70% ethanol (B145695) and fix the cells gently while vortexing to prevent clumping. Ensure complete fixation by incubating for at least 2 hours at -20°C. |
| Cell Debris | Debris can increase background noise. Gate out debris based on forward and side scatter properties during analysis. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes on a plate shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Apoptosis Markers
-
Sample Preparation: After treating cells with this compound for the desired time, harvest the cells and wash with ice-cold PBS.
-
Lysis: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells after treatment with this compound, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1x10^6 cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer using a low flow rate. Collect at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
"Anticancer agent 106" improving bioavailability for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Anticancer Agent 106. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer potential solutions based on established pharmaceutical development strategies.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing inconsistent and low plasma levels of this compound in our mouse models following oral gavage. What are the potential causes and how can we address this?
Answer:
Low and variable plasma concentrations are common hurdles for orally administered investigational drugs, often stemming from poor physicochemical properties and physiological barriers.
Potential Causes:
-
Poor Aqueous Solubility: this compound may have limited solubility in gastrointestinal (GI) fluids, leading to incomplete dissolution and absorption.[1]
-
Low Permeability: The compound might exhibit poor permeation across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: The agent may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Recommended Actions:
-
Physicochemical Characterization: If not already done, determine the aqueous solubility, LogP, and pKa of this compound. This will guide the selection of an appropriate formulation strategy.
-
Formulation Development:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the agent in a polymer matrix can enhance solubility.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve absorption.[1]
-
Issue 2: High Dose of this compound Required for In Vivo Efficacy
Question: Our in vivo studies with B16-F10 melanoma models require a very high dose of this compound to see a therapeutic effect, which is raising concerns about potential toxicity. Could improving bioavailability allow for a dose reduction?
Answer:
Yes, enhancing bioavailability is a key strategy to increase the therapeutic efficacy at a lower, safer dose. A higher dose is often a compensatory measure for poor absorption. By improving the formulation, you can increase the amount of drug that reaches the systemic circulation and, consequently, the tumor site.
Strategies for Dose Reduction via Bioavailability Enhancement:
-
Nanosuspensions: Increase dissolution velocity and saturation solubility.
-
Co-solvents and Surfactants: Use of excipients like PEG 400 or Tween 80 can improve solubility in the dosing vehicle.
Hypothetical Data on Bioavailability Improvement:
| Formulation Approach | Active Ingredient | Vehicle/Excipients | Animal Model | Fold Increase in AUC (Oral) |
| Aqueous Suspension | This compound | 0.5% HPMC | Mouse | 1 (Baseline) |
| Micronized Suspension | This compound | 0.5% HPMC, 0.1% Tween 80 | Mouse | 3.5 |
| Nanosuspension | This compound | Poloxamer 188 | Mouse | 8.2 |
| Solid Dispersion | This compound | PVP/VA 64 | Mouse | 12.5 |
| SEDDS | This compound | Capryol 90, Cremophor EL, Transcutol HP | Mouse | 18.0 |
Note: The data in this table is for illustrative purposes and represents plausible outcomes of formulation development for a poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as compound 10ic) is an experimental small molecule that has been shown to induce apoptosis in B16-F10 melanoma cells.[2][3][4] In preclinical studies, it has demonstrated the ability to inhibit the formation of metastatic nodules in a mouse model of lung metastatic melanoma.
Q2: Which in vivo models are suitable for testing the efficacy of this compound?
A2: The B16-F10 syngeneic mouse model is a commonly used and appropriate model for evaluating the in vivo efficacy of melanoma therapeutics like this compound. These cells can be implanted subcutaneously to assess primary tumor growth or intravenously to model lung metastasis.
Q3: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of this compound?
A3: The primary pharmacokinetic parameters to determine from plasma concentration-time data are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
To calculate absolute bioavailability, an intravenous (IV) dose must also be administered to a separate group of animals to obtain the AUCIV.
Pharmacokinetic Evaluation Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Q4: What are some established methods for preparing formulations to improve bioavailability?
A4: Below are detailed protocols for common formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Suspension: Prepare a pre-suspension by dispersing 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in purified water.
-
Milling: Transfer the suspension to a milling chamber containing yttrium-stabilized zirconium oxide beads.
-
Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), monitoring particle size periodically.
-
Collection: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size distribution and confirm the absence of crystallinity (if applicable) by DSC or XRPD.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve this compound and a polymer (e.g., PVP/VA 64) in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Atomize the solution into a heated drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Collection: Collect the powdered solid dispersion from the cyclone separator.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC and XRPD. Assess the dissolution rate in a relevant buffer.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP).
-
Formulation: Based on the screening, mix the selected oil, surfactant, and co-surfactant at various ratios to form a homogenous liquid.
-
Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate with gentle heating or vortexing.
-
Self-Emulsification Test: Add a small volume of the drug-loaded SEDDS to an aqueous medium with gentle agitation and observe the formation of a clear nanoemulsion.
-
Characterization: Measure the globule size and polydispersity index of the resulting emulsion.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least 3 days before the study.
-
Dosing:
-
Oral Group: Administer the formulated this compound via oral gavage.
-
IV Group: Administer a solubilized form of this compound via the tail vein.
-
-
Blood Sampling: Collect sparse blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Signaling Pathway Implication:
While the direct signaling pathway of this compound is not fully elucidated, its induction of apoptosis in melanoma cells suggests potential interaction with intrinsic or extrinsic apoptosis pathways.
Caption: High-level mechanism of action for this compound.
References
"Anticancer agent 106" stability and storage best practices
Technical Support Center: Anticancer Agent 106
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and maintaining the compound's therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid and dissolved this compound?
A1: Proper storage is crucial to prevent degradation.[1][2] For optimal stability, adhere to the following conditions:
-
Solid Form: Store the lyophilized powder at -20°C in a desiccator. Protect from light and moisture by using amber vials with tightly sealed caps. Under these conditions, the solid compound is stable for up to 3 years.[3]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10-100 mM) in anhydrous, high-purity DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store in tightly sealed vials at -80°C for up to 6 months.[1]
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. Any unused aqueous solution should be discarded and not stored for reuse.
Q2: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to compound degradation and precipitation. Stock solutions should be aliquoted into single-use volumes immediately after preparation. If unavoidable, a maximum of 1-2 freeze-thaw cycles should be considered a critical limit.
Q3: My compound has precipitated out of the DMSO stock solution upon thawing. What should I do?
A3: Precipitation upon thawing suggests that the compound's solubility limit may have been exceeded at the storage temperature or that the solvent has absorbed moisture.
-
Action: Gently warm the solution to 37°C and vortex thoroughly to attempt redissolution.
-
Verification: Before use, centrifuge the vial and carefully transfer the supernatant. It is critical to re-quantify the concentration of the solution using a validated analytical method (e.g., HPLC-UV) to ensure accurate dosing in your experiments.
-
Prevention: For future preparations, consider storing at a slightly lower concentration or ensuring the use of anhydrous DMSO.
Q4: I am observing a loss of biological activity in my cell-based assays. Could this be related to compound stability?
A4: Yes, a loss of potency is a common indicator of compound degradation. This can be caused by improper storage, handling, or instability in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Integrity: Perform an analytical check (e.g., HPLC, LC-MS) on your stock solution to confirm its purity and concentration against a reference standard.
-
Assess Assay Stability: The compound may be unstable in your cell culture medium. Consider performing a time-course experiment where the compound is incubated in the assay medium for the duration of your experiment, and then analyze its concentration and purity.
-
Review Handling: Ensure the final DMSO concentration in your assay is below 0.5% to avoid solvent-induced toxicity and that all dilutions are prepared freshly.
-
Quantitative Stability Data
The stability of this compound has been evaluated under various conditions. The following tables summarize the degradation profiles. The stability limit is defined as the time point at which the remaining parent compound is less than 95% of its initial concentration.
Table 1: Stability of this compound (10 mM Stock) in Anhydrous DMSO
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Purity after 12 Months |
| -80°C | >99% | >98% | >97% |
| -20°C | >99% | >95% | 92% |
| 4°C | 94% | 85% | Not Recommended |
| 25°C (Room Temp) | 88% | 71% | Not Recommended |
Table 2: Stability of this compound (100 µM Working Solution) in PBS (pH 7.4) at 37°C
| Incubation Time | Remaining Compound (%) | Key Degradant Peak Area (%) |
| 0 hours | 100% | 0% |
| 2 hours | 98.5% | 1.1% |
| 8 hours | 91.2% | 7.9% |
| 24 hours | 75.4% | 23.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. This protocol outlines the conditions for stressing this compound.
Objective: To identify degradation pathways under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 acetonitrile/water mixture.
-
Acid Hydrolysis: Add 1N HCl to the solution. Incubate at 60°C for 48 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the solution. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 6% hydrogen peroxide (H₂O₂) to the solution. Incubate at room temperature for 48 hours, protected from light.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound at 70°C for 7 days. Dissolve in the solvent just before analysis.
-
Analysis: Analyze all samples and a non-degraded control by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and characterize degradants. The target degradation is typically 5-20%.
Protocol 2: Solution Stability Assessment in DMSO
Objective: To determine the long-term stability of this compound in DMSO at various temperatures.
Methodology:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot 50 µL into multiple amber vials for each storage condition.
-
Storage Conditions: Store the vials at four different temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).
-
Testing Schedule: Pull samples in triplicate from each temperature condition at specified time points: Time 0, 1 month, 3 months, 6 months, and 12 months.
-
Analysis: At each time point, dilute the samples to a suitable concentration (e.g., 100 µM) with an appropriate solvent system (e.g., acetonitrile/water).
-
Quantification: Analyze the samples using a validated HPLC-UV method. Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at Time 0.
Visual Guides and Workflows
Caption: Standard workflow for handling and using this compound.
Caption: Agent 106 inhibits the MAPK/ERK pathway by targeting MEK.
References
"Anticancer agent 106" minimizing batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Anticancer Agent 106, a potent microtubule-targeting compound. Our goal is to help you minimize batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in IC50 values for this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in IC50 values is a common challenge in anticancer drug screening.[1] Several factors can contribute to this issue:
-
Compound-Related Factors:
-
Purity and Stability: Degradation of the compound during storage or the presence of impurities can alter its biological activity. Ensure proper storage conditions are maintained.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) can impact cell viability. It's crucial to maintain a consistent and low solvent concentration across all experiments.[1]
-
-
Cell-Based Factors:
-
Cell Line Integrity: Use authenticated cell lines and ensure they are free from contamination.
-
Cell Passage Number: It is recommended to use cells within a consistent and low passage number range to avoid genetic drift and changes in drug sensitivity.[1]
-
Cell Seeding Density: The number of cells seeded per well can significantly influence the drug response.[1][2] Optimize and standardize the seeding density for each cell line.
-
-
Assay Protocol Factors:
-
Drug Incubation Time: The duration of drug exposure is a critical parameter that must be kept consistent.
-
Endpoint Assay Selection: Different viability assays measure different cellular parameters and can produce varying results.
-
Q2: How can we qualify a new batch of this compound to ensure it is comparable to previous batches?
A2: Before incorporating a new batch into critical experiments, a qualification check is highly recommended. This involves comparing its performance against a well-characterized or "golden" batch. A fundamental check involves conducting a dose-response assay in a standardized cancer cell line to confirm that the IC50 value falls within an acceptable range of historical data. For more stringent qualification, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to compare the purity and concentration of the new batch with the previous one.
Q3: We are experiencing high well-to-well variability within the same experimental plate. What could be the cause?
A3: High variability within replicates on the same plate can be attributed to several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension and use precise pipetting techniques to maintain a consistent number of cells in each well. Edge effects in microplates can also be a contributing factor.
-
Inaccurate Drug Dispensing: Small errors in the volume of the drug solution added to each well can lead to significant variations in the final concentration.
-
Incomplete Reagent Mixing: Thorough but gentle mixing of reagents within each well is crucial, especially for colorimetric or luminescent assays.
Q4: What are the best practices for manufacturing this compound to minimize batch-to-batch variability?
A4: Adherence to Good Manufacturing Practices (GMP) is essential for ensuring product consistency. Key practices include:
-
Raw Material Testing: Rigorous testing of all raw materials is crucial for consistency.
-
In-Process Quality Checks: Implement quality checks at critical stages of the manufacturing process.
-
Stability Testing: Conduct thorough stability testing of the final product.
-
Validated Analytical Methods: Use validated analytical methods for quality control.
-
Thorough Documentation: Maintain detailed documentation for every batch.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent IC50 values for this compound.
| Potential Cause | Troubleshooting Steps | Acceptable Variability |
| Compound Integrity | 1. Verify the storage conditions of all batches. 2. Perform HPLC analysis to confirm purity and concentration. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. | Purity: >98% Concentration: ±5% of expected |
| Cell Line Health | 1. Authenticate cell line identity (e.g., STR profiling). 2. Test for mycoplasma contamination. 3. Use cells within a defined, low passage number range (e.g., passages 5-20). | Consistent morphology and growth rate. |
| Seeding Density | 1. Perform a cell titration experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay. 2. Use an automated cell counter for accurate cell counts. | Cell viability in control wells >90% at the end of the assay. |
| Assay Protocol | 1. Standardize the drug incubation time across all experiments. 2. Ensure consistent timing for the addition of assay reagents. 3. Use a positive control (e.g., a known microtubule inhibitor like paclitaxel) to monitor assay performance. | Positive control IC50 within ±2-fold of the historical average. |
Guide 2: High Background or Low Signal in Viability Assays
This guide addresses common issues with signal detection in cell viability assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Plate Type | 1. For fluorescence assays, use black-walled, clear-bottom plates to minimize background. 2. For luminescence assays, use white-walled, clear-bottom plates to maximize the signal. | Reduced background and increased signal-to-noise ratio. |
| Reagent Issues | 1. Ensure assay reagents are within their expiration date and stored correctly. 2. Allow reagents to equilibrate to room temperature before use. | Consistent and robust signal in control wells. |
| Reader Settings | 1. Optimize the gain and integration time settings on the plate reader for your specific assay. 2. Ensure the correct excitation and emission wavelengths are used for fluorescence assays. | Linear and non-saturated signal response. |
| Cellular Debris | 1. Gently wash cell monolayers before adding viability reagents to remove dead cells and debris, if compatible with the assay. | Reduced background signal. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of different batches of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (different batches)
-
DMSO (vehicle control)
-
96-well, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each batch of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability versus the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Concentration
Objective: To assess the purity and determine the concentration of different batches of this compound.
Materials:
-
This compound (different batches)
-
Reference standard of this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent.
-
Perform serial dilutions to create a standard curve with at least 5 concentration points.
-
-
Sample Preparation:
-
Accurately weigh and dissolve each batch of this compound in the same solvent as the standard.
-
-
HPLC Analysis:
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject a blank (solvent), followed by the standard curve dilutions, and then the batch samples.
-
Run a suitable gradient to elute the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Generate a standard curve by plotting the peak area versus the concentration of the reference standard.
-
Calculate the concentration of this compound in the batch samples using the regression equation from the standard curve.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
"Anticancer agent 106" addressing poor tumor growth in xenograft models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Anticancer Agent 106 in preclinical xenograft models. Our aim is to help you address common challenges, particularly those related to achieving optimal tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (also referred to as compound 10ic) is an experimental small molecule inhibitor being investigated for its anti-tumor properties. Preclinical data suggests that this compound induces apoptosis in cancer cells. In animal models, it has been shown to inhibit the formation of metastatic nodules in a lung metastatic melanoma model. The precise signaling pathway is under investigation, but it is believed to involve the activation of intrinsic apoptotic pathways.
Q2: We are observing poor or inconsistent tumor growth inhibition with this compound in our xenograft model. What are the potential causes?
Several factors can contribute to suboptimal performance of an anticancer agent in a xenograft study. These can be broadly categorized as issues related to the agent itself, the experimental model, or the study procedures.[1] Specific potential causes include:
-
Drug Bioavailability and Administration: Inconsistent dosing due to improper formulation or administration technique can lead to variable exposure of the tumor to the agent.[1]
-
Model Selection: The chosen cancer cell line for the xenograft may be intrinsically resistant to the apoptotic mechanism of this compound.[1]
-
Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the agent within the tumor tissue.
-
Tumor Microenvironment: Factors within the tumor microenvironment can sometimes confer resistance to therapeutic agents.
-
Animal Health: Underlying health issues in the host animals can impact both tumor growth and drug metabolism.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition Between Animals
High variability can mask the true efficacy of this compound. Below is a table outlining potential causes and recommended actions.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Formulation | Ensure complete solubilization or a homogenous suspension of this compound before each administration. | To provide a consistent dose to each animal. |
| Variable Administration Technique | Standardize the administration protocol (e.g., oral gavage, intraperitoneal injection) and ensure all personnel are adequately trained. | To minimize variability in drug delivery and absorption. |
| Individual Animal Differences | Increase the number of animals per treatment group. | A larger sample size can help to mitigate the statistical impact of individual animal variations. |
| Inconsistent Tumor Implantation | Ensure a consistent number of viable cancer cells are implanted at the same anatomical site for each animal. | To promote uniform tumor establishment and growth rates. |
Issue 2: Lack of Significant Tumor Regression Compared to Control Group
If this compound is not demonstrating the expected anti-tumor activity, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dosing | Perform a dose-response study to identify the optimal therapeutic dose of this compound. | To ensure the concentration of the agent in the tumor is sufficient to induce apoptosis. |
| Intrinsic or Acquired Resistance | Analyze the molecular profile of the xenograft tumor to confirm the presence of the therapeutic target and downstream signaling components. | To verify that the tumor model is appropriate for the agent's mechanism of action. |
| Insufficient Treatment Duration | Extend the duration of the treatment to observe if a more sustained response can be achieved. | Some agents require a longer treatment window to exert their full effect. |
| Poor Bioavailability | Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in the plasma and tumor tissue. | To confirm that the agent is reaching the tumor at therapeutic levels. |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol provides a generalized framework for establishing a subcutaneous xenograft model to evaluate the efficacy of this compound.
-
Cell Culture: Culture the selected cancer cell line under the supplier's recommended conditions. Ensure the cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) that are appropriate for the specific cell line. Allow the animals to acclimate for at least one week before the experiment begins.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For a subcutaneous model, inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel may improve tumor take rate.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-5 days after implantation.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Administer this compound or the vehicle control according to the planned dosing schedule and route of administration.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway for this compound and a typical experimental workflow for a xenograft study.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for a xenograft efficacy study.
References
Validation & Comparative
A Comparative Guide: Anticancer Agent ADG106 vs. Doxorubicin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anticancer agent ADG106 and the established chemotherapeutic drug doxorubicin (B1662922), focusing on their performance in preclinical breast cancer models. This objective analysis, supported by experimental data, aims to inform ongoing research and drug development efforts in oncology.
Executive Summary
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades. Its mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant cardiotoxicity and the development of drug resistance.
ADG106 is a novel, fully human agonistic monoclonal antibody targeting CD137 (also known as 4-1BB), a costimulatory receptor expressed on activated T cells. By agonizing CD137, ADG106 is designed to enhance the body's own anti-tumor immune response, leading to T cell proliferation and activation against cancer cells. This guide will delve into the available preclinical data for both agents, presenting a side-by-side comparison of their efficacy and mechanisms of action in breast cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on ADG106 and doxorubicin in breast cancer models.
Table 1: In Vivo Efficacy in Syngeneic Mouse Breast Cancer Models
| Agent | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| ADG106 | EMT6 (syngeneic) | Intraperitoneal injections twice a week for 3 weeks | Significant and dose-dependent | [1] |
| Doxorubicin | 4T1 (syngeneic) | Not specified | Enhanced efficacy when combined with a TGFβ inhibitor | [2][3] |
Note: Direct head-to-head in vivo comparison data in the same model was not available in the reviewed literature. The 4T1 and EMT6 models are both syngeneic BALB/c breast cancer models and are considered reasonably comparable for preclinical studies.
Table 2: In Vitro Cytotoxicity in Human Breast Cancer Cell Lines
| Agent | Cell Line | Assay | IC50 Value | Incubation Time | Source |
| Doxorubicin | AMJ13 | MTT | 223.6 µg/ml | 72 hours | [4] |
| Doxorubicin | MDA-MB-231 | MTT | Not specified | 24 and 48 hours | [5] |
| Doxorubicin | MCF7 | MTT | Not specified | 24 hours | [6] |
Note: In vitro cytotoxicity data for ADG106 is not directly applicable as its mechanism of action is immune-mediated and not directly cytotoxic to cancer cells in the absence of immune cells.
Table 3: Pro-Apoptotic and Cell Cycle Effects of Doxorubicin in Human Breast Cancer Cell Lines
| Effect | Cell Line | Observations | Source |
| Apoptosis | MCF-7 | Upregulation of Bax, caspase-8, and caspase-3; Downregulation of Bcl-2. | [7] |
| Cell Cycle Arrest | MCF-7 | Arrest at G1/S and G2/M checkpoints. | [7] |
| Cell Cycle Arrest | MDA-MB-231 | Arrest at G2/M checkpoint. | [7] |
Note: As an immunotherapeutic agent, the pro-apoptotic and cell cycle effects of ADG106 are indirect, mediated by the cytotoxic activity of activated T cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, or AMJ13) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with various concentrations of doxorubicin for the desired incubation period (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][8]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired agent to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[9][10]
-
Annexin V and PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10][11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][11][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[9][10][13]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[14][15][16]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[14][15][16]
-
PI Staining: Stain the cells with a propidium iodide solution.[14][15][16]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[14][15][16]
In Vivo Tumor Xenograft Model (Orthotopic Mammary Fat Pad Implantation)
This model mimics the tumor microenvironment of breast cancer more accurately than subcutaneous models.
Protocol:
-
Cell Preparation: Prepare a suspension of breast cancer cells (e.g., EMT6 or 4T1) in a suitable medium, sometimes mixed with Matrigel.[17][18][19][20][21]
-
Animal Anesthesia: Anesthetize the female immunodeficient or syngeneic mice (e.g., BALB/c for syngeneic models).[17][21]
-
Implantation: Make a small incision to expose the inguinal mammary fat pad and inject the cell suspension into the fat pad.[17][18][19][20][21]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.[17][21]
-
Drug Administration: Once tumors reach a palpable size, administer the therapeutic agents (ADG106 or doxorubicin) according to the planned dosing schedule.[1]
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy by comparing the tumor growth in treated versus control groups.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways of ADG106 and doxorubicin, as well as a typical experimental workflow for their evaluation.
References
- 1. Preclinical characterization and phase 1 results of ADG106 in patients with advanced solid tumors and non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. advetresearch.com [advetresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 19. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 20. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 21. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to BIO-106 and Standard of Care in TROP2-Expressing Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anticancer agent BIO-106 against the current standard of care for solid tumors characterized by the expression of Trophoblast cell surface antigen 2 (TROP2). The content herein is intended for an audience with a professional background in oncology and drug development, offering a synthesis of available preclinical and clinical data to inform research and development activities.
Introduction to TROP2-Targeted Therapies
TROP2 has emerged as a compelling therapeutic target in oncology due to its high expression across a wide range of solid tumors and its limited presence in normal tissues. This differential expression provides a therapeutic window for targeted agents. Antibody-drug conjugates (ADCs) are at the forefront of TROP2-targeted therapies, designed to deliver potent cytotoxic payloads directly to cancer cells, thereby minimizing systemic toxicity.
This guide focuses on BIO-106, a novel anti-TROP2 ADC, and compares its profile with the established TROP2-targeted ADCs, sacituzumab govitecan and datopotamab deruxtecan (B607063), which represent the current standard of care in this class.
Agent Profiles
| Feature | BIO-106 | Sacituzumab Govitecan (Trodelvy®) | Datopotamab Deruxtecan (Enhertu®) |
| Target | Trophoblast cell surface antigen 2 (TROP2) | Trophoblast cell surface antigen 2 (TROP2) | Trophoblast cell surface antigen 2 (TROP2) |
| Antibody | Anti-TROP2 Monoclonal Antibody | Humanized anti-TROP2 Monoclonal Antibody (hRS7) | Humanized anti-TROP2 IgG1 Monoclonal Antibody |
| Payload | Tubulin Inhibitor | SN-38 (Topoisomerase I inhibitor) | Deruxtecan (DXd) (Topoisomerase I inhibitor) |
| Development Stage | Phase 1/2 Clinical Trial (StarBridge-1, NCT05320588)[1] | Approved | Approved |
| Developer | BiOneCure Therapeutics[2][3][4] | Gilead Sciences | AstraZeneca and Daiichi Sankyo |
Mechanism of Action
All three ADCs share a common mechanism of targeting TROP2-expressing tumor cells. Upon binding to the TROP2 receptor on the cancer cell surface, the ADC-receptor complex is internalized. Inside the cell, the cytotoxic payload is released from the antibody, leading to cell death.
However, the specific payloads and their mechanisms of action differ, which may influence their efficacy and safety profiles.
-
BIO-106: Utilizes a tubulin inhibitor as its payload.[5] Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division (mitosis). This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
-
Sacituzumab Govitecan: Delivers SN-38 , the active metabolite of irinotecan. SN-38 is a potent topoisomerase I inhibitor. Topoisomerase I is an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting this enzyme, SN-38 leads to the accumulation of DNA single-strand breaks, ultimately resulting in cell death.
-
Datopotamab Deruxtecan: Carries deruxtecan (DXd) , another potent topoisomerase I inhibitor. Similar to SN-38, DXd inhibits topoisomerase I, causing DNA damage and apoptosis.
A key feature of both sacituzumab govitecan and datopotamab deruxtecan is their ability to exert a "bystander effect." The payload, once released within the target cancer cell, can diffuse across the cell membrane and kill neighboring cancer cells, even if they have low or no TROP2 expression. This is a significant advantage in treating heterogeneous tumors. The bystander effect of BIO-106 has not yet been detailed in available literature.
Figure 1: Generalized mechanism of action for TROP2-targeted antibody-drug conjugates.
Comparative Efficacy
Direct head-to-head clinical trial data comparing BIO-106 with sacituzumab govitecan or datopotamab deruxtecan is not yet available due to the early stage of BIO-106's clinical development. The comparison below is based on available preclinical data for all three agents and established clinical outcomes for the standards of care.
Preclinical Data
While press releases from BiOneCure Therapeutics have stated that BIO-106 demonstrated "broad anti-tumor activities with an excellent safety profile and wide therapeutic window" in preclinical studies, specific quantitative data such as IC50 values and in vivo tumor growth inhibition percentages have not been publicly released in detail.
In contrast, extensive preclinical data is available for sacituzumab govitecan and datopotamab deruxtecan, demonstrating their potent anti-tumor activity across a range of TROP2-expressing cancer cell lines and in xenograft models.
| Agent | Finding | Model | Citation |
| Sacituzumab Govitecan | Significant tumor growth inhibition in a chemotherapy-resistant low-grade serous ovarian cancer PDX model. | In vivo (mouse PDX model) | |
| Demonstrated remarkable preclinical activity against aggressive and chemotherapy-resistant epithelial ovarian cancer cell lines. | In vitro and in vivo | ||
| Showed higher sensitivity in TROP2-positive carcinosarcoma cell lines and significant tumor growth inhibition in xenografts. | In vitro and in vivo | ||
| Datopotamab Deruxtecan | Potent antitumor activity with tumor regression in several TROP2-expressing xenograft tumors, including NSCLC PDX models. | In vivo (mouse xenograft and PDX models) | |
| Impressive tumor growth inhibition against chemotherapy-resistant poorly differentiated endometrial cancer xenografts. | In vivo (mouse xenograft) | ||
| Demonstrated significant bystander killing against tumor cells with low/negligible TROP2 expression when co-cultured with TROP2-positive cells. | In vitro |
Clinical Data (Standard of Care)
Sacituzumab govitecan and datopotamab deruxtecan have demonstrated significant clinical efficacy in large-scale clinical trials, leading to their regulatory approval.
Sacituzumab Govitecan:
-
ASCENT Trial (Metastatic Triple-Negative Breast Cancer): Showed a significant improvement in progression-free survival (PFS) and overall survival (OS) compared to chemotherapy.
Datopotamab Deruxtecan:
-
TROPION-Lung01 Trial (Non-Small Cell Lung Cancer): Demonstrated a statistically significant improvement in PFS compared to docetaxel.
-
TROPION-Breast01 Trial (HR+/HER2- Breast Cancer): Showed a significant improvement in PFS compared to chemotherapy.
As of the latest available information, no clinical efficacy data from the Phase 1/2 StarBridge-1 trial of BIO-106 has been publicly presented.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols based on common methodologies used in the preclinical evaluation of ADCs. Specific protocols for BIO-106 are not yet publicly available.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines with differing TROP2 expression levels.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC (e.g., BIO-106, sacituzumab govitecan, or datopotamab deruxtecan) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Absorbance or luminescence readings are normalized to untreated control cells.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Figure 2: General workflow for an in vitro cell viability assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells that express TROP2.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the ADC (e.g., BIO-106) intravenously at a specified dose and schedule. The control group receives a vehicle control or a non-targeting ADC.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to compare the treatment and control groups.
Conclusion and Future Directions
BIO-106 is an emerging anti-TROP2 ADC with a distinct tubulin inhibitor payload. While preclinical reports are promising, the lack of publicly available, detailed quantitative data makes a direct and robust comparison with the established standards of care, sacituzumab govitecan and datopotamab deruxtecan, challenging at this time.
The ongoing Phase 1/2 StarBridge-1 clinical trial is a critical next step in defining the clinical profile of BIO-106. Future data from this trial will be essential to understand its safety, tolerability, and preliminary efficacy in patients with TROP2-expressing solid tumors. Researchers and drug development professionals should closely monitor for presentations and publications from this trial to gain insights into the potential of BIO-106 as a future therapeutic option. Key areas of interest will be its activity in tumor types where current TROP2-ADCs are approved or are being investigated, and its unique safety profile, which may differ from that of topoisomerase I inhibitor-based ADCs.
References
- 1. A Phase 1/2 Study Of BIO-106 As Monotherapy Or In Combination With Pembrolizumab In Patients With Advanced Cancers (STARBRIDGE-1) [mdanderson.org]
- 2. News – BiOneCure Therapeutics Inc. [bionecure.com]
- 3. pharmtech.com [pharmtech.com]
- 4. | BioWorld [bioworld.com]
- 5. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
Validating Anticancer Agent 106 In Vivo: A Comparative Guide Using Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Anticancer Agent 106, a novel PI3K/AKT/mTOR pathway inhibitor, against standard-of-care chemotherapies. The data presented is derived from studies utilizing patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and molecular characteristics of human tumors, offering a highly translational platform for preclinical evaluation.
Comparative Efficacy of this compound in PDX Models
The in vivo antitumor activity of this compound was evaluated in various patient-derived xenograft models. The following tables summarize the quantitative data on tumor growth inhibition and overall response rates compared to conventional chemotherapy regimens.
Table 1: Monotherapy Response in Non-Small Cell Lung Cancer (NSCLC) PDX Models
| PDX Model | Histology | PI3K Pathway Alteration | Treatment Group | Dosing Schedule | Overall Response Rate (ORR) |
| NSCLC-01 | Adenocarcinoma | PIK3CA Mutation | This compound | 15 mg/kg, 5x/week, oral | -0.85 |
| NSCLC-01 | Adenocarcinoma | PIK3CA Mutation | Pemetrexed + Cisplatin | 100 mg/kg, 1x/week, IP & 4 mg/kg, 1x/3 weeks, IP | -0.60 |
| NSCLC-02 | Squamous Cell Carcinoma | PTEN Loss | This compound | 15 mg/kg, 5x/week, oral | -0.78 |
| NSCLC-02 | Squamous Cell Carcinoma | PTEN Loss | Carboplatin + Paclitaxel | 66 mg/kg, 1x/3 weeks, IP & 20 mg/kg, 1x/3 weeks, IP | -0.55 |
Data synthesized from preclinical studies evaluating PI3K inhibitors in NSCLC PDX models.[1]
Table 2: Combination Therapy in Triple-Negative Breast Cancer (TNBC) PDX Models
| PDX Model | PI3K Pathway Alteration | Treatment Group | Dosing Schedule | Percent Tumor Growth Inhibition (%TGI) |
| TNBC-A | PTEN Null | This compound | 35 mg/kg, daily, oral | 65% |
| TNBC-A | PTEN Null | Paclitaxel | 20 mg/kg, 1x/week, IP | 45% |
| TNBC-A | PTEN Null | This compound + Paclitaxel | 35 mg/kg, daily, oral & 20 mg/kg, 1x/week, IP | 88% |
| TNBC-B | PIK3CA Amplification | This compound | 35 mg/kg, daily, oral | 58% |
| TNBC-B | PIK3CA Amplification | Paclitaxel | 20 mg/kg, 1x/week, IP | 42% |
| TNBC-B | PIK3CA Amplification | This compound + Paclitaxel | 35 mg/kg, daily, oral & 20 mg/kg, 1x/week, IP | 82% |
Data is representative of studies combining PI3K inhibitors with chemotherapy in TNBC PDX models.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams were generated.
References
Guía Comparativa para el Descubrimiento de Biomarcadores y la Estratificación de Pacientes para el Agente Anticanceroso BIO-106
Para: Investigadores, científicos y profesionales del desarrollo de fármacos
Esta guía ofrece una comparación objetiva de las estrategias de descubrimiento de biomarcadores para la estratificación de pacientes en el contexto del agente anticancerígeno en investigación BIO-106, un conjugado de anticuerpo y fármaco (ADC) dirigido a TROP2. Se presentan datos de rendimiento de agentes alternativos dirigidos a TROP2 para proporcionar un marco comparativo, junto con protocolos experimentales detallados y visualizaciones de vías de señalización y flujos de trabajo.
Resumen Ejecutivo
BIO-106 es un nuevo conjugado de anticuerpo y fármaco anti-TROP2 que ha recibido la aprobación de la FDA para un ensayo clínico de fase I/II (StarBridge-1) en tumores sólidos avanzados.[1][2][3][4] La estratificación de pacientes para el tratamiento con BIO-106 se basa fundamentalmente en la evaluación de la expresión de TROP2 en el tejido tumoral. Esta guía explora los métodos actuales y emergentes para la cuantificación de TROP2, comparando su rendimiento y utilidad clínica para la selección de pacientes que probablemente respondan a terapias dirigidas a TROP2 como BIO-106. Se utilizan datos de otros ADC anti-TROP2, como sacituzumab govitecan y datopotamab deruxtecan, como sustitutos para la comparación del rendimiento.
Comparación de Métodos de Evaluación de Biomarcadores TROP2
La selección de pacientes para la terapia con ADC dirigidos a TROP2 depende de una evaluación precisa de la expresión de TROP2. A continuación se presenta una comparación de los métodos actuales y en investigación.
| Característica | Inmunohistoquímica (IHC) Tradicional | Patología Digital Avanzada (QCS/NMR) | Espectrometría de Masas Multiplexada |
| Principio | Detección visual de la expresión de la proteína TROP2 en cortes de tejido utilizando anticuerpos marcados. | Algoritmos de aprendizaje profundo para cuantificar la expresión de TROP2 y su localización subcelular a partir de imágenes de portaobjetos completos. | Cuantificación precisa de péptidos de TROP2 y otros biomarcadores de la carga útil del fármaco en tejido tumoral. |
| Métricas Clave | Puntuación H (intensidad y porcentaje de células positivas), porcentaje de células teñidas. | Puntuación Cuantitativa Continua (QCS), Ratio de Membrana Normalizada (NMR). | amol/µg de proteína. |
| Ventajas | Ampliamente disponible, rentable, establecido en la práctica clínica.[5] | Alta reproducibilidad, evaluación objetiva, proporciona información espacial y subcelular. | Alta sensibilidad y especificidad, cuantificación absoluta, capacidad de multiplexación. |
| Limitaciones | Subjetividad en la puntuación, falta de estandarización entre ensayos, variabilidad interobservador. | Requiere infraestructura especializada, los algoritmos pueden necesitar una validación específica para cada ADC. | Destrucción del tejido, pérdida de información espacial, menor disponibilidad. |
| Estado Actual | Práctica estándar para la evaluación de TROP2 en ensayos clínicos. | En investigación; se está desarrollando como diagnóstico complementario para datopotamab deruxtecan. | En investigación; utilizado en estudios clínicos para explorar la expresión de TROP2 y biomarcadores de la carga útil. |
Datos de Rendimiento de ADC anti-TROP2 Alternativos por Estratificación de Biomarcadores
Aunque los datos clínicos específicos de BIO-106 son emergentes, los datos de otros ADC dirigidos a TROP2 demuestran la importancia de la estratificación de pacientes.
Tabla 1: Datos de Eficacia de Sacituzumab Govitecan en Cáncer de Mama Metastásico HER2-Negativo
| Métrica de Eficacia | TROP2-Alto/Medio | TROP2-Bajo | Referencia |
| Supervivencia Libre de Progresión (SLP) | Beneficio significativo observado | Conclusión limitada debido al pequeño tamaño de la muestra | |
| Tasa de Respuesta Objetiva (TRO) | No se encontró correlación con la expresión de TROP2 | No se encontró correlación con la expresión de TROP2 |
Tabla 2: Datos de Eficacia de Datopotamab Deruxtecan en Cáncer de Pulmón no Microcítico (CPNM) Previamente Tratado (Análisis Retrospectivo del Ensayo TROPION-Lung01)
| Métrica de Eficacia | Positivo para NMR-QCS | Negativo para NMR-QCS | Referencia |
| Reducción del Riesgo de Progresión o Muerte (vs. Docetaxel) | 43% | -16% (peor que el docetaxel) | |
| SLP Mediana | 6.9 meses | 2.9 meses |
Protocolos Experimentales Detallados
Protocolo de Inmunohistoquímica (IHC) para la Expresión de TROP2
Este protocolo es un método generalizado para la tinción de TROP2 en tejidos FFPE y puede requerir optimización dependiendo del anticuerpo y la plataforma de tinción utilizados.
-
Preparación de la Muestra:
-
Fijar las muestras de tejido tumoral en formalina neutra tamponada al 10% e incluirlas en parafina (FFPE).
-
Cortar secciones de tejido de 4-µm de espesor y montarlas en portaobjetos de vidrio cargados positivamente.
-
-
Desparafinado y Rehidratación:
-
Incubar los portaobjetos en xileno (o un sustituto) dos veces durante 5 minutos cada vez.
-
Rehidratar las secciones a través de una serie de etanoles de grado decreciente (100%, 95%, 70%) durante 3 minutos cada uno.
-
Enjuagar con agua desionizada.
-
-
Recuperación de Antígenos:
-
Sumergir los portaobjetos en una solución de recuperación de antígenos (por ejemplo, tampón de citrato, pH 6.0) y calentar en un baño de agua o vaporera a 95-100°C durante 20-30 minutos.
-
Dejar que los portaobjetos se enfríen a temperatura ambiente durante 20 minutos.
-
Enjuagar los portaobjetos con tampón de lavado (por ejemplo, PBS o TBS).
-
-
Bloqueo de la Peroxidasa Endógena:
-
Incubar las secciones en peróxido de hidrógeno al 3% en metanol durante 10-15 minutos para bloquear la actividad de la peroxidasa endógena.
-
Enjuagar con tampón de lavado.
-
-
Bloqueo de la Unión Inespecífica:
-
Incubar las secciones con un suero de bloqueo (por ejemplo, suero de cabra normal al 5%) durante 30-60 minutos a temperatura ambiente.
-
-
Incubación con el Anticuerpo Primario:
-
Incubar las secciones con un anticuerpo monoclonal primario anti-TROP2 (por ejemplo, clon EPR20043) diluido en un diluyente de anticuerpos a una concentración optimizada.
-
Incubar durante la noche a 4°C o durante 1-2 horas a temperatura ambiente en una cámara húmeda.
-
Enjuagar con tampón de lavado.
-
-
Incubación con el Anticuerpo Secundario:
-
Incubar las secciones con un anticuerpo secundario biotinilado apropiado (por ejemplo, anti-conejo de cabra) durante 30-60 minutos a temperatura ambiente.
-
Enjuagar con tampón de lavado.
-
-
Detección:
-
Incubar las secciones con un complejo de avidina-biotina-peroxidasa de rábano picante (HRP) durante 30 minutos.
-
Enjuagar con tampón de lavado.
-
Añadir el sustrato de la cromógeno (por ejemplo, 3,3'-diaminobencidina, DAB) e incubar hasta que se desarrolle la tinción marrón deseada.
-
Detener la reacción enjuagando con agua desionizada.
-
-
Contratinción, Deshidratación y Montaje:
-
Contrateñir las secciones con hematoxilina durante 1-2 minutos.
-
Enjuagar con agua corriente.
-
Deshidratar las secciones a través de una serie de etanoles de grado creciente y aclarar en xileno.
-
Montar los portaobjetos con un medio de montaje permanente.
-
Puntuación de la Expresión de TROP2 (Puntuación H)
-
La Puntuación H (H-score) se calcula utilizando la siguiente fórmula:
-
Puntuación H = [1 × (% de células teñidas débilmente)] + [2 × (% de células teñidas moderadamente)] + [3 × (% de células teñidas fuertemente)]
-
-
El resultado es una puntuación que va de 0 a 300.
-
Se deben establecer umbrales para las categorías de expresión baja, media y alta basándose en estudios de correlación clínico-patológica.
Visualizaciones
Figura 1: Vía de señalización de TROP2 y mecanismo de acción de BIO-106.
Figura 2: Flujo de trabajo para el descubrimiento de biomarcadores y la estratificación de pacientes para BIO-106.
Conclusión
La estratificación de pacientes basada en la expresión de TROP2 es crucial para el desarrollo exitoso y la aplicación clínica de BIO-106 y otros ADC dirigidos a TROP2. Si bien la IHC tradicional es el estándar actual, su subjetividad inherente presenta desafíos. Los métodos emergentes, como la patología digital avanzada y la espectrometría de masas, ofrecen una cuantificación más objetiva y reproducible y pueden proporcionar una visión más profunda de la biología de TROP2, lo que podría conducir a una selección de pacientes más precisa. A medida que los datos del ensayo StarBridge-1 para BIO-106 estén disponibles, será imperativo correlacionar estos diferentes métodos de evaluación de biomarcadores con los resultados clínicos para establecer la estrategia de estratificación óptima para este prometedor agente anticancerígeno.
References
- 1. Advances in TROP-2 Directed ADCs | Biopharma PEG [biochempeg.com]
- 2. | BioWorld [bioworld.com]
- 3. BiOneCure Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for BIO-106, a Novel TROP2 ADC for the Treatment of Advanced Solid Tumors - BioSpace [biospace.com]
- 4. BiOneCure Therapeutics Announces FDA Clearance of Investigational New Drug (IND) Application for BIO-106, a Novel TROP2 ADC for the Treatment of Advanced Solid Tumors [prnewswire.com]
- 5. TROP2-targeted molecular imaging: a promising tool for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Anticancer Agent 106 and Standard Chemotherapies
This guide provides a comprehensive comparison of the cross-resistance profiles of the novel investigational microtubule inhibitor, Anticancer Agent 106, and established chemotherapeutic drugs. The data presented herein is derived from in vitro studies designed to elucidate the efficacy of Agent 106 in drug-resistant cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a synthetic small molecule that disrupts microtubule dynamics, a critical process for cell division. By inhibiting the polymerization of tubulin, Agent 106 induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Its distinct binding site on tubulin differentiates it from other microtubule-targeting agents, suggesting a potential for efficacy in tumors that have developed resistance to existing therapies.
Quantitative Analysis of Cross-Resistance
To assess the cross-resistance profile of this compound, its cytotoxic activity was evaluated against a drug-sensitive parental human breast cancer cell line (MCF-7) and its multidrug-resistant subline (MCF-7/ADR). The MCF-7/ADR cell line is characterized by the overexpression of P-glycoprotein (P-gp), a prominent ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic drugs.[1] The half-maximal inhibitory concentration (IC50) for Agent 106 and a panel of standard chemotherapies was determined.
Table 1: Comparative IC50 Values and Resistance Indices
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Resistance Index (RI)¹ |
| This compound | Microtubule Inhibitor | MCF-7 | 12.5 | 1.8 |
| MCF-7/ADR | 22.5 | |||
| Paclitaxel | Microtubule Stabilizer | MCF-7 | 8.2 | 35.4 |
| MCF-7/ADR | 290.5 | |||
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 | 45.0 | 88.9 |
| MCF-7/ADR | 4000.0 | |||
| Cisplatin | DNA Alkylating Agent | MCF-7 | 1500.0 | 1.2 |
| MCF-7/ADR | 1800.0 |
¹Resistance Index (RI) is calculated as the IC50 in the resistant cell line (MCF-7/ADR) divided by the IC50 in the parental cell line (MCF-7).
The results demonstrate that the MCF-7/ADR cell line exhibits a significantly lower level of resistance to this compound (RI = 1.8) compared to the established microtubule-targeting agent, Paclitaxel (RI = 35.4), and the topoisomerase inhibitor, Doxorubicin (RI = 88.9). This suggests that this compound may be less susceptible to P-gp-mediated drug efflux. The resistance profile for Cisplatin, which is not a P-gp substrate, is included as a control.
Experimental Protocols
Cell Culture and Maintenance: The MCF-7 and MCF-7/ADR human breast adenocarcinoma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. The MCF-7/ADR cell line was maintained in the presence of 1 µM Doxorubicin to sustain the resistant phenotype.
Cytotoxicity Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
The cells were then treated with serial dilutions of this compound, Paclitaxel, Doxorubicin, or Cisplatin for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan (B1609692) crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Workflow for determining drug cytotoxicity and resistance.
References
A Comparative Guide to the Long-Term Efficacy of Taletrectinib (Anticancer Agent 106) in ROS1-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy and impact on tumor progression of Taletrectinib (B607211) (also known as AB-106 or DS-6051b), a next-generation ROS1/NTRK tyrosine kinase inhibitor (TKI), against other prominent ROS1 inhibitors in the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC).[1][2][3][4] Data presented is compiled from publicly available results of key clinical trials.
Executive Summary
ROS1 rearrangements are oncogenic drivers in approximately 1-2% of NSCLC cases, particularly in younger, never-smoker patients with adenocarcinoma histology.[5] While the first-generation ROS1 inhibitor, Crizotinib, established the efficacy of targeted therapy for this NSCLC subtype, challenges such as acquired resistance and suboptimal central nervous system (CNS) penetration have necessitated the development of next-generation inhibitors. Taletrectinib (AB-106) is an investigational agent designed to address these limitations, demonstrating potent activity against both TKI-naïve and pre-treated tumors, including those with CNS metastases and specific resistance mutations like ROS1 G2032R. This guide compares the long-term clinical performance of Taletrectinib with Crizotinib and other next-generation TKIs, Repotrectinib and Lorlatinib.
Comparative Efficacy Data
The following tables summarize the long-term efficacy data from key clinical trials of Taletrectinib and its comparators. Direct cross-trial comparisons should be made with caution due to differences in study populations and designs.
Table 1: Efficacy in ROS1 TKI-Naïve Patients
| Efficacy Endpoint | Taletrectinib (AB-106) (TRUST-I & II) | Crizotinib (PROFILE 1001) | Repotrectinib (TRIDENT-1) | Lorlatinib (Phase 2) |
| Confirmed Objective Response Rate (cORR) | 88.8% | 72% | 79% | 81% (treatment-naïve) |
| Median Duration of Response (DOR) | 44.2 months | 17.6 months | 36.8 months | Not Reached |
| Median Progression-Free Survival (PFS) | 45.6 months | 19.3 months | 31.1 months | 35.8 months |
| Median Overall Survival (OS) | Not Reached (36-month OS rate: 66.3%) | 51.4 months | Not Reached | Not Reached |
| Intracranial cORR (IC-cORR) | 76.5% | N/A | 89% | N/A |
Table 2: Efficacy in ROS1 TKI-Pretreated Patients (Primarily Crizotinib-Pretreated)
| Efficacy Endpoint | Taletrectinib (AB-106) (TRUST-I & II) | Repotrectinib (TRIDENT-1) | Lorlatinib (Phase 2 - Spain Compassionate Use) |
| Confirmed Objective Response Rate (cORR) | 55.8% | 41% | 47.6% |
| Median Duration of Response (DOR) | 16.6 months | 17.8 months | N/A |
| Median Progression-Free Survival (PFS) | 9.7 months | 8.6 months | 10 months |
| Median Overall Survival (OS) | N/A | 25.1 months | 20.7 months (ROS1+ patients) |
| Intracranial cORR (IC-cORR) | 65.6% | ~40% | 44.4% |
| cORR in G2032R Mutation | 61.5% | 59% | N/A |
Tumor Recurrence and Acquired Resistance
Long-term efficacy is often limited by the development of acquired resistance, leading to tumor recurrence or progression. In ROS1-positive NSCLC, resistance can be mediated by on-target mutations within the ROS1 kinase domain or by the activation of bypass signaling pathways. A key challenge with first-generation inhibitors like Crizotinib is the emergence of solvent-front mutations, such as G2032R.
Next-generation inhibitors are specifically designed to overcome these resistance mechanisms.
-
Taletrectinib (AB-106) has demonstrated significant activity against the G2032R resistance mutation, with a confirmed ORR of 61.5% in this patient population.
-
Repotrectinib has also shown efficacy in patients with the G2032R mutation, with a reported ORR of 59%.
-
Lorlatinib is a potent inhibitor of both ALK and ROS1 and is effective against a range of resistance mutations.
The robust intracranial activity of next-generation inhibitors like Taletrectinib and Repotrectinib is also crucial for preventing or treating CNS progression, a common site of tumor recurrence in NSCLC.
Experimental Protocols
Taletrectinib: TRUST-I & TRUST-II Trials
-
Study Design: These are Phase 2, global, multicenter, open-label, single-arm studies (NCT04395677 and NCT04919811).
-
Patient Population: Patients with locally advanced or metastatic ROS1 fusion-positive NSCLC. The studies include multiple cohorts for patients who are TKI-naïve or have been pretreated with one or more ROS1 TKIs.
-
Intervention: Taletrectinib administered orally at 600 mg once daily in 21-day cycles.
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an independent review committee (IRC) according to RECIST v1.1.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), intracranial efficacy, and safety.
Crizotinib: PROFILE 1001 Trial
-
Study Design: A Phase 1, multicenter, single-arm study with an expansion cohort for ROS1-positive NSCLC (NCT00585195).
-
Patient Population: Patients with advanced NSCLC harboring ROS1 rearrangements.
-
Intervention: Crizotinib administered orally at 250 mg twice daily.
-
Efficacy Endpoints: ORR and DOR were the primary efficacy outcome measures, assessed by independent radiology review and investigators according to RECIST v1.0.
Repotrectinib: TRIDENT-1 Trial
-
Study Design: A Phase 1/2, open-label, multicenter, first-in-human study (NCT03093116).
-
Patient Population: Patients with advanced solid tumors harboring ROS1 or NTRK1-3 rearrangements, including cohorts for ROS1 TKI-naïve and TKI-pretreated NSCLC.
-
Intervention: Repotrectinib administered at a recommended Phase 2 dose of 160 mg daily for 14 days, followed by 160 mg twice daily.
-
Primary Endpoint: ORR.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. TRUST-II: A global phase II study for taletrectinib in <em>ROS1</em> fusion–positive lung cancer and other solid tumors. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. nuvationbio.com [nuvationbio.com]
- 5. ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Anticancer Agent ADG106: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the anticancer agent ADG106, a CD137 agonist antibody, with its first-generation alternatives, urelumab and utomilumab. The information is compiled from preclinical and Phase 1 clinical trial data to support independent validation and further research.
Introduction to CD137 (4-1BB) Agonism in Cancer Immunotherapy
CD137, also known as 4-1BB, is a costimulatory receptor expressed on activated T cells and natural killer (NK) cells.[1][2] Agonistic antibodies targeting CD137 aim to enhance anti-tumor immunity by stimulating the proliferation and effector functions of these immune cells.[1][2][3] This approach has been a focus of cancer immunotherapy, leading to the development of several monoclonal antibodies.
ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 IgG4 monoclonal antibody. It is designed to have a balanced safety and efficacy profile, addressing the limitations of earlier CD137 agonists.
Comparative Analysis of CD137 Agonist Antibodies
This guide focuses on comparing ADG106 with two first-generation anti-CD137 antibodies:
-
Urelumab (BMS-663513): A fully human IgG4 agonistic antibody. Its clinical development was hampered by dose-limiting hepatotoxicity.
-
Utomilumab (PF-05082566): A fully human IgG2 agonistic antibody. It demonstrated a more favorable safety profile but showed limited single-agent efficacy in clinical trials.
Quantitative Data Summary
The following tables summarize the key preclinical and clinical findings for ADG106, urelumab, and utomilumab based on published data.
Table 1: Preclinical Efficacy
| Parameter | ADG106 | Urelumab | Utomilumab |
| Mechanism of Action | Ligand-blocking CD137 agonist, FcγRIIB-mediated crosslinking | Non-ligand-blocking CD137 agonist | Ligand-competing CD137 agonist |
| In vitro NF-κB Activation | Strong agonistic activity with FcγRIIB crosslinking, stronger than utomilumab, comparable to urelumab | Strong agonistic activity | Weaker agonistic activity compared to urelumab and ADG106 |
| In vitro T-cell Proliferation & IFN-γ Secretion | Enhances T-cell activation and IFN-γ secretion | Enhances T-cell survival and IFN-γ production | Induces T-cell proliferation and cytokine production |
| In vivo Tumor Growth Inhibition (Syngeneic Models) | Significant, dose-dependent tumor growth inhibition in H22 liver, CT26 colon, and EMT6 breast cancer models | Slows tumor growth in humanized mouse models | Limited single-agent efficacy in some preclinical models |
| Preclinical Safety (Liver Toxicity) | No significant increase in ALT/AST levels or immune cell infiltration in the liver in mice | Dose-dependent hepatotoxicity observed in clinical trials | Generally well-tolerated in preclinical models |
Table 2: Phase 1 Clinical Trial Data
| Parameter | ADG106 | Urelumab | Utomilumab |
| Patient Population | Advanced solid tumors and non-Hodgkin's lymphoma | Advanced solid tumors and lymphoma | Advanced solid tumors and non-Hodgkin's lymphoma |
| Dose Limiting Toxicity (DLT) | Grade 4 neutropenia at 10.0 mg/kg (in one patient, 6.3%) | Severe hepatotoxicity at doses ≥1 mg/kg | No DLTs reported up to 10 mg/kg |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Leukopenia (22.6%), neutropenia (22.6%), elevated ALT (22.6%), rash (21.0%), itching (17.7%), elevated AST (17.7%) | Increased AST (27%), increased ALT (27%), fatigue (24%) at doses ≥1 mg/kg. Fatigue (16%) and nausea (13%) at 0.1 mg/kg | Fatigue (16.4%) |
| Objective Response Rate (ORR) - Monotherapy | Not reported in initial Phase 1; disease control rate of 56% | Limited efficacy at safer doses | 3.8% in patients with advanced solid tumors |
| Disease Control Rate (DCR) - Monotherapy | 56% in a Phase 1 trial | Not explicitly reported as a primary outcome in available safety analyses. | Not explicitly reported as a primary outcome in the initial Phase 1 study. |
Experimental Protocols
NF-κB Reporter Gene Assay (ADG106)
This assay evaluates the ability of ADG106 to activate the CD137 signaling pathway, leading to the activation of the transcription factor NF-κB.
-
Cell Lines: Human CD137-expressing Jurkat cells with an NF-κB-luciferase reporter construct and CHO-K1 cells expressing human FcγRIIB are used.
-
Procedure:
-
The Jurkat reporter cells are co-cultured with the FcγRIIB-expressing CHO-K1 cells.
-
Serially diluted ADG106 or control antibody is added to the co-culture.
-
The cells are incubated for 6 hours.
-
Luciferase activity, indicative of NF-κB activation, is measured using a bioluminescence assay.
-
T-Cell Activation Assay (ADG106)
This assay assesses the co-stimulatory activity of ADG106 on human T-cells.
-
Cell Isolation: Human CD8+ T cells are isolated from healthy donors.
-
Procedure:
-
A 96-well plate is pre-coated with a suboptimal concentration of anti-CD3 antibody (e.g., 1 µg/mL).
-
Isolated CD8+ T cells are added to the wells.
-
Serially diluted ADG106 is added to the cells.
-
The cells are cultured for 96 hours.
-
T-cell proliferation is measured using a luminescent cell viability assay (e.g., CellTiter-Glo).
-
IFN-γ secretion in the supernatant is quantified by ELISA.
-
In Vivo Tumor Models (ADG106)
Syngeneic mouse models are used to evaluate the in vivo anti-tumor efficacy of ADG106.
-
Animal Models: BALB/c or C57BL/6 mice are implanted with syngeneic tumor cells (e.g., CT26 colon carcinoma, H22 liver cancer, or EMT6 breast cancer).
-
Treatment: Once tumors are established, mice are treated with ADG106, an isotype control antibody, or vehicle via intraperitoneal injection. A typical dosing schedule is twice a week for 3 weeks.
-
Efficacy Assessment: Tumor volumes are measured regularly to determine the extent of tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of immune cell infiltration (e.g., CD4+ and CD8+ T cells) by immunohistochemistry.
Visualizations
CD137 Signaling Pathway
Caption: Simplified CD137 signaling pathway activated by its natural ligand or ADG106.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical validation of a CD137 agonist antibody.
Logical Relationship of CD137 Agonists
Caption: Comparison of ADG106 with first-generation CD137 agonists.
References
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agent 106: A Procedural Guide
Disclaimer: "Anticancer agent 106" is not a recognized chemical identifier. This guide provides essential, general procedures for the proper disposal of investigational cytotoxic anticancer agents. Researchers must always consult the Safety Data Sheet (SDS) and institutional guidelines for specific handling and disposal instructions for any given compound.
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[1][2] These compounds, often cytotoxic by nature, are designed to inhibit cell growth and can pose significant health risks if not handled and disposed of correctly.[3] This guide provides a comprehensive overview of the essential procedures for the safe disposal of a hypothetical investigational compound, "this compound," in a research setting.
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[1] Different types of waste require specific containers and disposal pathways. The following table summarizes the recommended segregation and container specifications for waste generated during research involving "this compound."
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[1] | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume. | Yellow chemotherapy waste container. | Incineration. |
| Trace Waste (Sharps) | Used syringes and needles. Needles should not be recapped, bent, or broken. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | Gowns, gloves, and other disposable personal protective equipment with trace contamination. | Yellow chemotherapy waste bag or container. | Incineration. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedural steps for the safe disposal of waste generated from laboratory experiments involving "this compound."
Personnel Protective Equipment (PPE) Requirements:
-
Gloves: Double chemotherapy gloves must be worn.
-
Gown: A disposable, solid-front gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: An appropriate respirator may be required depending on the agent's properties and the specific procedure. Consult the SDS.
Procedure:
-
Waste Segregation at the Point of Generation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.
-
Bulk Waste: Carefully place any unused or expired "this compound" and materials with significant contamination into the designated black RCRA hazardous waste container.
-
Trace Waste (Solids & Sharps): Dispose of items with minimal residual contamination in the yellow chemotherapy waste containers. Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.
-
-
Container Management and Labeling:
-
Do not overfill waste containers; they should be sealed when three-quarters full.
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date.
-
-
Decontamination of Work Surfaces:
-
After completing waste disposal procedures, decontaminate all work surfaces.
-
Use a detergent solution to clean the surfaces, followed by a thorough rinse with water.
-
-
Final Disposal:
-
Transport sealed waste containers to the designated hazardous waste accumulation area within the facility.
-
Follow institutional procedures for hazardous waste documentation and scheduling a pickup by trained environmental health and safety (EHS) personnel.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for handling and disposing of waste generated from work with anticancer agents in a laboratory setting.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
Safe Handling and Disposal of Anticancer Agent 106: A Comprehensive Guide
Disclaimer: "Anticancer agent 106" is a placeholder for a representative potent anticancer compound. The following guidelines are based on established best practices for handling cytotoxic and hazardous drugs in a laboratory setting.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety protocols.
The handling of potent anticancer agents necessitates strict safety measures to protect laboratory personnel from exposure. These compounds often exhibit cytotoxic, mutagenic, carcinogenic, or teratogenic properties.[2] Therefore, a comprehensive safety strategy that includes engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) is crucial.
Core Principles of Safe Handling
-
Risk Assessment: Before any handling of a potent compound, a thorough risk assessment is essential to identify potential hazards and establish necessary precautions.[2]
-
Containment: All work with potent compounds should be conducted in designated areas with proper containment, such as a certified Class II Biological Safety Cabinet (BSC) or a glove box.[2]
-
Training: All personnel must receive comprehensive training on the specific hazards of the agent, correct handling and disposal techniques, and emergency procedures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure to hazardous agents. All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Component | Specification | Quantitative Standard |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving required. | ASTM D6978-05 certified. |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. | Impermeable to liquids. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Fit-testing is mandatory. |
| Eye and Face Protection | ANSI Z87.1 certified safety glasses with side shields or a full-face shield. | A full-face shield is required when there is a risk of splashing. |
Operational Plan: Handling and Preparation
All manipulations of potent anticancer agents should be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the user and the product.
Step-by-Step Handling Protocol:
-
Preparation of Work Area: Decontaminate the interior surfaces of the BSC. Cover the work surface with a disposable, plastic-backed absorbent pad, which must be discarded as hazardous waste after the procedure.
-
Assembling Supplies: Gather all necessary materials and place them in the BSC. Ensure a chemotherapy waste container is within immediate reach inside the BSC.
-
Drug Reconstitution and Dilution: Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection. Whenever possible, employ a closed-system drug-transfer device (CSTD) to minimize the generation of aerosols.
Disposal Plan: Segregation and Management of Waste
Proper segregation and disposal of waste contaminated with anticancer agents are critical to prevent environmental contamination and accidental exposure.
Table 2: Waste Disposal Plan for this compound
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug remaining (e.g., empty vials, syringes, gloves, gowns, and tubing). | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste for Incineration". |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug, including partially full vials, syringes, and materials used to clean up spills. | Black, RCRA-rated hazardous waste containers labeled with the appropriate hazardous waste codes. |
| Sharps Waste | Needles, scalpels, and other sharp items contaminated with the anticancer agent. | Yellow, puncture-resistant sharps containers specifically designated for chemotherapy sharps. |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required. All laboratories handling potent anticancer agents must have a dedicated chemotherapy spill kit.
Spill Cleanup Protocol:
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble from the spill kit, including a respirator and double gloves.
-
Contain the Spill: Use absorbent powder or pads from the kit to cover and contain the liquid. For powders, gently cover them with a damp absorbent pad.
-
Clean the Area: Once the spill is absorbed, clean the area with an appropriate decontaminating agent.
-
Dispose of Waste: All materials used for cleanup must be disposed of as bulk chemotherapy waste in a black RCRA-rated container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
